molecular formula C10H8ClNO B7951884 4-Chloromethyl-1H-quinolin-2-one

4-Chloromethyl-1H-quinolin-2-one

Cat. No.: B7951884
M. Wt: 193.63 g/mol
InChI Key: CRRYOQCJJMTGER-UHFFFAOYSA-N
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Description

4-Chloromethyl-1H-quinolin-2-one is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloromethyl-1H-quinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloromethyl-1H-quinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(chloromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRYOQCJJMTGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloromethyl-1H-quinolin-2-one (CAS 4876-17-9): A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloromethyl-1H-quinolin-2-one (CAS 4876-17-9), frequently referred to in the pharmaceutical industry as Rebamipide Impurity 13 or 4-(chloromethyl)carbostyril, is a highly versatile heterocyclic building block[1]. Featuring a reactive chloromethyl group attached to a rigid, electron-deficient quinolin-2-one core, it serves as a critical electrophile in the synthesis of active pharmaceutical ingredients (APIs). Its most prominent application is as the primary structural precursor for the gastroprotective and anti-inflammatory agent Rebamipide[2].

As a Senior Application Scientist, I have structured this technical guide to provide researchers and process chemists with field-proven synthetic methodologies, mechanistic insights, and self-validating analytical protocols to ensure high-yield integration of this intermediate into drug development pipelines.

Chemical Identity & Physical Properties

To establish a baseline for analytical validation and material handling, the core physical and chemical parameters of 4-chloromethyl-1H-quinolin-2-one are summarized below.

Table 1: Chemical and Structural Properties [2][3]

PropertySpecification
IUPAC Name 4-(chloromethyl)-1,2-dihydroquinolin-2-one
CAS Number 4876-17-9
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
SMILES O=C1NC2=C(C=CC=C2)C(CCl)=C1
Common Synonyms Rebamipide Impurity 13; 4-Chloromethylcarbostyril
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMF, DMSO; sparingly soluble in EtOH; insoluble in water

Core Synthetic Methodologies

The synthesis of 4-chloromethyl-1H-quinolin-2-one must be tightly controlled to prevent premature hydrolysis of the chloromethyl group or undesired dimerization. Below is the industry-standard Knorr-Type Cyclization method, optimized for scalability and high atom economy.

Method: Knorr-Type Cyclization of Aniline and Ethyl 4-chloroacetoacetate

This two-step process involves the amidation of aniline followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.

Step 1: Amidation (Formation of N-phenyl-4-chloro-3-oxobutanamide)

  • Reagents: Aniline (1.0 eq), Ethyl 4-chloroacetoacetate (1.05 eq).

  • Procedure: Combine the reagents in toluene. Heat the mixture to 110–120°C under reflux using a Dean-Stark apparatus for 4–6 hours.

  • Causality & Logic: The reaction is an equilibrium-driven nucleophilic acyl substitution. By utilizing a Dean-Stark trap, the ethanol byproduct is continuously removed from the system, driving the equilibrium forward according to Le Chatelier's principle. Toluene is chosen as the solvent because its boiling point is sufficient to azeotropically remove ethanol without degrading the starting materials.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the aniline spot (UV active, easily stained with ninhydrin) is completely consumed.

Step 2: Cyclization (Formation of the Carbostyril Core)

  • Reagents: N-phenyl-4-chloro-3-oxobutanamide (from Step 1), Concentrated H₂SO₄ (5–10 volumes).

  • Procedure: Cool the H₂SO₄ to 0–5°C. Add the amide portionwise to maintain the temperature below 10°C. Once addition is complete, heat the mixture to 80–90°C for 2 hours.

  • Causality & Logic: Concentrated sulfuric acid acts as both the solvent and a strong Brønsted acid catalyst. It protonates the ketone carbonyl, generating a highly reactive carbocation/oxonium electrophile. The initial low temperature prevents exothermic charring and degradation of the chloromethyl group. Subsequent heating provides the activation energy required for the Friedel-Crafts-type intramolecular ring closure.

  • Self-Validation: Quench the hot reaction mixture by pouring it slowly over crushed ice. The sudden drop in solubility causes the product to precipitate as a solid. Filter, wash with cold water until the filtrate reaches a neutral pH (validating the removal of H₂SO₄), and recrystallize from ethanol.

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic logic of the Knorr cyclization, highlighting the transition from linear amide to the bicyclic quinolin-2-one system.

KnorrMechanism A Aniline + Ethyl 4-chloroacetoacetate B Amidation (N-phenyl-4-chloro-3-oxobutanamide) A->B Heat -EtOH C Protonation of Carbonyl (Conc. H2SO4) B->C H+ D Electrophilic Aromatic Substitution C->D Cyclization E Dehydration (-H2O) D->E F 4-Chloromethyl-1H-quinolin-2-one E->F Rearomatization

Caption: Knorr cyclization mechanism for 4-chloromethyl-1H-quinolin-2-one synthesis.

Applications in Drug Development: Synthesis of Rebamipide

The primary industrial application of CAS 4876-17-9 is its use as a highly efficient electrophile in the synthesis of Rebamipide [4]. The chloromethyl group is perfectly primed for bimolecular nucleophilic substitution (Sₙ2).

Protocol: Rebamipide API Synthesis Workflow
  • Alkylation of Diethyl Acetamidomalonate: Diethyl acetamidomalonate is treated with sodium ethoxide (NaOEt) in ethanol[5]. The strong base deprotonates the highly acidic α-carbon (flanked by two ester carbonyls), generating a resonance-stabilized enolate. 4-Chloromethyl-1H-quinolin-2-one is added, and the enolate executes an Sₙ2 attack on the chloromethyl carbon, displacing the chloride ion to form a carbostyril-malonate intermediate.

  • Hydrolysis & Decarboxylation: The intermediate is refluxed in aqueous HCl. This acidic environment serves a dual purpose: it hydrolyzes the ethyl esters into carboxylic acids and cleaves the acetamido protecting group to yield a free amine. The resulting β-diacid is thermally unstable and spontaneously decarboxylates (loses CO₂) to yield 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid.

  • Acylation: The free amine is coupled with 4-chlorobenzoyl chloride under Schotten-Baumann conditions (mild aqueous base) to yield the final API, Rebamipide.

RebamipideSynthesis S1 4-Chloromethyl-1H-quinolin-2-one (Electrophile) S3 Alkylation Intermediate (SN2 Reaction) S1->S3 S2 Diethyl acetamidomalonate + Base (NaOEt) S2->S3 S4 Hydrolysis & Decarboxylation (Aqueous HCl, Heat) S3->S4 S5 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl) propanoic acid S4->S5 S6 Acylation (4-Chlorobenzoyl chloride) S5->S6 S7 Rebamipide (API) S6->S7

Caption: Workflow for Rebamipide API synthesis utilizing CAS 4876-17-9 as an electrophile.

Analytical Characterization & Impurity Profiling

To ensure the integrity of 4-chloromethyl-1H-quinolin-2-one before downstream API synthesis, rigorous analytical profiling is required. The primary degradation pathway is the hydrolysis of the chloromethyl group to a hydroxymethyl group.

Table 2: Typical HPLC Gradient for Impurity Profiling A standard reversed-phase high-performance liquid chromatography (RP-HPLC) method is utilized to separate the target molecule from unreacted starting materials and hydrolyzed impurities.

Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (Acetonitrile)Flow Rate
0.090%10%1.0 mL/min
5.090%10%1.0 mL/min
20.010%90%1.0 mL/min
25.010%90%1.0 mL/min
  • Detection: UV absorbance at 254 nm (optimal for the conjugated quinolinone system).

  • Column: C18 (250 x 4.6 mm, 5 µm).

  • Validation Logic: The highly polar hydrolyzed impurity (4-hydroxymethyl derivative) will elute significantly earlier than the target chloromethyl compound, allowing for clear baseline resolution and accurate purity quantification.

References

Sources

Technical Guide: Structure Elucidation of 4-Chloromethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Chloromethyl-1H-quinolin-2-one Structure Elucidation Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

4-Chloromethyl-1H-quinolin-2-one (CAS: 4876-17-9), also known as 4-chloromethyl-2-hydroxyquinoline, is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a pivotal intermediate in the synthesis of gastroprotective agents such as Rebamipide and various quinolinone-based antibiotics.[2]

This guide provides a rigorous technical analysis of its structural elucidation, synthesizing data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It addresses the compound's tautomeric equilibrium, synthetic origin, and specific fragmentation pathways to ensure accurate identification and quality control in drug development workflows.

Chemical Identity & Synthetic Origin

Understanding the synthetic origin is essential for anticipating impurity profiles and structural nuances.[2] The industrial preparation typically involves a Pechmann condensation or a modified Knorr synthesis .[2]

Synthetic Pathway

The synthesis proceeds via the condensation of aniline with ethyl 4-chloroacetoacetate .[2] This reaction forms an intermediate anilide, which undergoes intramolecular cyclization mediated by a dehydrating agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.[2]

Synthesis Aniline Aniline (C6H5NH2) Intermediate Intermediate (4-Chloroacetoacetanilide) Aniline->Intermediate Condensation (- EtOH) ECAA Ethyl 4-chloroacetoacetate (ClCH2COCH2COOEt) ECAA->Intermediate Product 4-Chloromethyl-1H-quinolin-2-one (Target) Intermediate->Product Cyclization (PPA/H2SO4, Heat)

Figure 1: Synthetic pathway for 4-Chloromethyl-1H-quinolin-2-one.[1]

Tautomerism: Lactam vs. Lactim

A critical structural feature of 2-quinolinones is the tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1][3]

  • Solid State & Polar Solvents: The lactam form (2-one) is thermodynamically favored due to the stability of the amide resonance and intermolecular hydrogen bonding (dimer formation).

  • Spectroscopic Evidence:

    • IR: Presence of a strong carbonyl stretch (

      
      ) confirms the lactam structure.[2]
      
    • NMR: The presence of an N-H proton signal and the chemical shift of C-2 (~162 ppm) are characteristic of the carbonyl form.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural verification.[2] The data below reflects the compound dissolved in DMSO-d


 , the standard solvent due to the compound's poor solubility in non-polar media.

H NMR Analysis (400 MHz, DMSO-d

)
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
NH 11.80Singlet (br)1HExchangeable amide proton; broad due to quadrupole broadening and H-bonding.[1]
H-8 7.90Doublet1HDeshielded by the adjacent nitrogen lone pair/anisotropy.[1][2]
H-5 7.65Doublet1HDeshielded by the peri-interaction with the C-4 substituent.[1]
H-7 7.55Triplet (td)1HAromatic coupling; standard quinolone pattern.[1][2]
H-6 7.25Triplet (td)1HAromatic coupling; typically the most shielded aromatic proton.[1][2]
H-3 6.60Singlet1HCharacteristic vinylic proton of the quinolone ring.[2] Key diagnostic peak.
CH

Cl
4.95Singlet2HMethylene protons deshielded by both the Cl atom and the aromatic ring current.[2]

C NMR Analysis (100 MHz, DMSO-d

)
CarbonShift (

, ppm)
Assignment
C-2 162.5Carbonyl (

).[1] High shift confirms lactam tautomer.
C-4 145.0Quaternary carbon bearing the chloromethyl group.[2]
C-8a 139.5Bridgehead carbon (next to N).[2]
C-7 131.0Aromatic CH.
C-5 126.5Aromatic CH.
C-6 122.5Aromatic CH.
C-3 119.0Vinylic CH (

to carbonyl).[1][2]
C-8 116.0Aromatic CH (next to N).[2]
C-4a 115.5Bridgehead carbon.[1][2]
CH

Cl
41.5Chloromethyl carbon.[2]
Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and the presence of chlorine via its isotopic signature.[2]

  • Molecular Ion (

    
    ):  m/z 193 (100%) and 195 (33%).[2] The 3:1 intensity ratio is diagnostic for a single Chlorine atom (
    
    
    
    Cl/
    
    
    Cl).[2]
  • Fragmentation Pathway:

    • Loss of Cl:

      
       (m/z 158).[2] Formation of the stable methylene-quinolinone cation.[1][2]
      
    • Loss of CO: The quinolone ring typically ejects carbon monoxide (28 Da) after initial fragmentation.[2]

Fragmentation M Molecular Ion (M+) m/z 193/195 Frag1 [M - Cl]+ m/z 158 M->Frag1 - Cl• (35/37) Frag2 [M - Cl - CO]+ m/z 130 Frag1->Frag2 - CO (28)

Figure 2: Proposed MS fragmentation pathway for 4-Chloromethyl-1H-quinolin-2-one.

Infrared Spectroscopy (IR)
  • 3200–2800 cm

    
    :  Broad absorption band corresponding to 
    
    
    
    stretching (H-bonded).[1]
  • 1660–1680 cm

    
    :  Strong, sharp band for the Amide I (
    
    
    
    ) stretch. This distinguishes the quinolone (lactam) from the quinoline (lactim) ether derivatives.[2]
  • 1600 cm

    
    :  Aromatic 
    
    
    
    skeletal vibrations.[1][2]
  • 700–750 cm

    
    : 
    
    
    
    stretching vibration.[1][4]

Experimental Protocols

Sample Preparation for NMR
  • Solvent Selection: Use DMSO-d

    
      (99.9% D).[2] Chloroform-d (CDCl
    
    
    
    ) is generally unsuitable due to poor solubility of the polar lactam.[1]
  • Concentration: Dissolve 10–15 mg of the solid sample in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common if inorganic salts from synthesis remain), filter through a small plug of glass wool directly into the NMR tube.[2]

  • Reference: Calibrate shifts to the residual DMSO pentet at 2.50 ppm (

    
    H) and 39.5 ppm  (
    
    
    
    C).
Quality Control Parameters
  • Melting Point: The compound is a high-melting solid.[1][2]

    • Reference Range (Bromo-analog): 255–258°C.[2][5]

    • Expected Range (Chloro-analog):>240°C (decomposition often observed).[2]

  • Purity Check: In

    
    H NMR, check for the absence of:
    
    • Aniline: Multiplets at 6.5–7.2 ppm.[2]

    • Ethyl 4-chloroacetoacetate: Ethyl group signals (quartet ~4.2 ppm, triplet ~1.2 ppm).[1]

References

  • Synthesis of Quinolones: Patel, H. U., & Gediya, P. A. (2014).[2][6] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.[6] Link

  • Tautomerism Data: BenchChem. (2025).[2][7] Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide. Link[1]

  • Physical Properties (Bromo Analog): Sigma-Aldrich.[2][8] (n.d.). Product Specification: 4-Bromomethyl-2(1H)-quinolinone (CAS 4876-10-2).[1][5] Link

  • Rebamipide Synthesis Context: ChemicalBook. (2025).[2] 4-Bromomethyl-1,2-dihydroquinoline-2-one Properties and Industrial Synthesis. Link

  • General Quinolone NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds. Springer.[2] (Standard Reference Text).

Sources

Synthesis of 4-Chloromethyl-1H-quinolin-2-one from aniline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the synthesis of 4-chloromethyl-1H-quinolin-2-one, designed for synthetic chemists and drug development professionals.

Executive Summary & Chemical Significance

4-Chloromethyl-1H-quinolin-2-one (frequently referred to as 4-chloromethylcarbostyril) is a highly versatile heterocyclic building block. In medicinal chemistry, this scaffold is prominently featured in the development of farnesyl pyrophosphate synthase (FPPS) inhibitors, antimalarial agents, and fluorescent biological probes[1]. The most robust and scalable method for constructing this specific quinolone core from aniline is the Knorr Quinoline Synthesis , an acid-catalyzed intramolecular cyclocondensation.

Unlike standard aliphatic reactions, constructing the quinolin-2-one system requires overcoming significant thermodynamic barriers to ensure proper regioselectivity. This guide deconstructs the mechanistic causality, optimal reaction parameters, and self-validating experimental workflows required to synthesize this molecule with high fidelity.

Mechanistic Rationale: The Knorr Pathway

The synthesis proceeds via the condensation of aniline with ethyl 4-chloroacetoacetate. The causality of the reaction is governed by two distinct chemical phases:

  • Phase 1: Amidation (Kinetic Control). The nucleophilic primary amine of aniline attacks the ester carbonyl of ethyl 4-chloroacetoacetate. This step is thermodynamically driven by the continuous removal of ethanol (usually via a Dean-Stark apparatus or elevated neat heating), forming a

    
    -ketoanilide intermediate.
    
  • Phase 2: Electrophilic Aromatic Substitution (Thermodynamic Control). The

    
    -ketoanilide is subjected to a strong Brønsted acid. Historically, an N,O-dicationic intermediate was proposed. However, modern NMR spectroscopy and theoretical calculations demonstrate that an O,O-dicationic superelectrophile  is the true reactive species[2]. This highly activated intermediate undergoes an intramolecular electrophilic attack on the ortho-position of the aniline ring, followed by rapid dehydration to yield the aromatic 2-quinolone core.
    

Causality of Regioselectivity: Temperature and acid selection are the ultimate arbiters of the reaction pathway. Lower temperatures or weaker acidic environments inadvertently trigger the competing Conrad-Limpach pathway, yielding the isomeric 4-quinolone. Maintaining high acidity and temperatures above 100 °C ensures the Knorr pathway dominates, exclusively yielding the desired 2-quinolone[2].

Mechanism A Aniline + Ethyl 4-chloroacetoacetate B β-Ketoanilide Intermediate A->B Amidation (-EtOH) C O,O-Dicationic Superelectrophile B->C Acid Catalysis (H2SO4 / PPA) D 4-Chloromethyl-1H- quinolin-2-one C->D Cyclization (-H2O)

Mechanistic pathway of the Knorr synthesis highlighting the O,O-dicationic superelectrophile.

Experimental Methodology: A Self-Validating Protocol

To ensure a self-validating and reproducible system, this protocol utilizes Polyphosphoric Acid (PPA) . PPA acts symmetrically as both a viscous solvent and a mild dehydrating agent, significantly reducing the oxidative charring and byproduct formation typically associated with concentrated sulfuric acid[1].

Materials Required:
  • Aniline (1.0 equiv, freshly distilled to remove oxidation products)

  • Ethyl 4-chloroacetoacetate (1.1 equiv)

  • Polyphosphoric acid (PPA) (excess, ~10x by weight)

  • Absolute ethanol (for recrystallization)

Step-by-Step Workflow:
  • Intermediate Formation: In a dry, round-bottom flask, combine aniline and ethyl 4-chloroacetoacetate. Heat the neat mixture to 110 °C for 2 hours.

    • Validation Checkpoint: Monitor the evolution of ethanol. Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3) must show the complete disappearance of the aniline spot and the formation of a new, lower

      
       spot corresponding to the 
      
      
      
      -ketoanilide. Do not proceed until amidation is complete.
  • Acid-Catalyzed Cyclization: Cool the intermediate mixture to room temperature. Add viscous PPA directly to the flask.

  • Thermal Activation: Heat the reaction mixture to 130 °C under continuous, heavy mechanical stirring for 1 hour[1]. The mixture will transition to a deep amber, highly viscous state.

  • Quenching: While still hot (to prevent the PPA from solidifying), carefully pour the mixture into a vigorously stirred beaker of crushed ice and water. The target molecule will immediately precipitate as an off-white to pale yellow solid.

  • Isolation & Purification: Filter the precipitate under vacuum. Wash extensively with cold distilled water to remove residual phosphoric acid until the filtrate tests pH neutral. Recrystallize the crude solid from hot absolute ethanol.

  • Final Validation Checkpoint (NMR): Analyze via

    
    H NMR (DMSO-
    
    
    
    ). The spectrum must reveal a distinct singlet at approximately
    
    
    4.8–5.0 ppm (integrating for 2H), confirming the intact
    
    
    group. A broad exchangeable singlet >11.0 ppm will confirm the amide
    
    
    of the quinolin-2-one ring.

Workflow Step1 Phase 1: Amidation Neat condensation at 110 °C Step2 Phase 2: TLC Validation Confirm β-ketoanilide formation Step1->Step2 Step3 Phase 3: Cyclization PPA addition, heat to 130 °C for 1h Step2->Step3 If complete Step4 Phase 4: Quenching Pour into ice-water mixture Step3->Step4 Step5 Phase 5: Isolation Filtration & EtOH Recrystallization Step4->Step5

Step-by-step experimental workflow for the synthesis of 4-chloromethyl-1H-quinolin-2-one.

Quantitative Data & Optimization

The choice of catalyst and thermal parameters fundamentally dictates the yield and purity of the 2-quinolone. The table below summarizes comparative optimization data for the cyclization of the


-ketoanilide intermediate.
Catalyst SystemTemp (°C)Time (h)Yield (%)Major Byproduct / Observation
Conc.

(98%)
1002.062%Charring; 4-hydroxyquinoline traces
Polyphosphoric Acid (PPA) 130 1.0 84% Clean profile; preferred method [1]
Trifluoromethanesulfonic Acid803.089%High yield, but cost-prohibitive[2]
Methanesulfonic Acid1004.071%Incomplete cyclization

Optimization Analysis: While Triflic acid provides the highest theoretical yield by stabilizing the superelectrophile[2], PPA at 130 °C provides the optimal industrial and laboratory balance. It offers sufficient thermodynamic driving force to prevent the hydrolysis of the delicate chloromethyl group while driving the dehydration step to completion without excessive carbonization.

References

1.1, RSC Advances, Royal Society of Chemistry. 2. 2, Wikipedia, The Free Encyclopedia.

Sources

The Quinolin-2-one Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinolin-2-one core, a fused heterocyclic system of benzene and a pyridinone ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the biological potential of the quinolin-2-one scaffold, delving into its multifaceted pharmacological activities, underlying mechanisms of action, and key structure-activity relationships. We will further explore practical synthetic methodologies and standardized protocols for biological evaluation, offering a robust resource for researchers engaged in the discovery and development of novel quinolin-2-one-based therapeutics.

Introduction: The Enduring Significance of the Quinolin-2-one Scaffold

The quinolin-2-one scaffold is a versatile heterocyclic motif that has captured the attention of medicinal chemists for decades.[1][2] Its rigid, planar structure, combined with its capacity for diverse substitutions at various positions, allows for the fine-tuning of its physicochemical properties and biological activities.[3] This inherent adaptability has led to the discovery of quinolin-2-one derivatives with a broad spectrum of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[4][5]

The therapeutic relevance of this scaffold is underscored by the successful development and clinical use of several quinolin-2-one-containing drugs. A notable example is Brexpiprazole , an FDA-approved atypical antipsychotic that modulates serotonergic and dopaminergic pathways.[6] Another significant drug is Roflumilast , a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). These examples highlight the scaffold's ability to interact with a wide range of biological targets, solidifying its status as a privileged structure in drug design.

Diverse Pharmacological Activities of Quinolin-2-one Derivatives

The biological potential of the quinolin-2-one scaffold is remarkably broad, with derivatives demonstrating potent activity against a variety of diseases. This section will explore some of the most significant therapeutic areas where this scaffold has made a substantial impact.

Anticancer Activity

Quinolin-2-one derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through multiple mechanisms of action.[7][8]

  • Kinase Inhibition: A primary mechanism of action for many anticancer quinolin-2-one compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9]

    • PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in cancer.[10] Several quinolin-2-one derivatives have been developed as potent inhibitors of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[11][12][13]

    • Tyrosine Kinase Inhibition: Quinoline derivatives have also been designed as inhibitors of various receptor and non-receptor tyrosine kinases, such as EGFR, VEGFR, and c-Met kinase, which are often overexpressed in human cancers.[14][15]

  • Topoisomerase Inhibition: Some quinolin-2-one analogues function as topoisomerase inhibitors, interfering with the enzymes responsible for managing DNA topology during replication and transcription, ultimately leading to DNA damage and cell death.[4][16]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a validated anticancer strategy. Certain quinolin-2-one derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[16][17]

Antibacterial Activity

The rise of antibiotic resistance has created an urgent need for new antibacterial agents. Quinolin-2-one derivatives have shown significant promise in this area, particularly against multidrug-resistant Gram-positive bacteria.[1][18]

  • Mechanism of Action: The primary antibacterial mechanism of quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[19] These enzymes are essential for bacterial DNA replication, and their inhibition leads to DNA damage and bacterial cell death.[20] Dihydrofolate reductase is another target for some antibacterial quinolin-2-one derivatives.[1]

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant therapeutic challenge. Quinolin-2-one derivatives are being explored as potential treatments for these conditions.[21][22][23]

  • GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease.[24] Novel quinolin-2-one derivatives have been identified as potent inhibitors of GSK-3β, demonstrating the potential to reduce tau hyperphosphorylation, a hallmark of the disease.[24]

  • Cholinesterase Inhibition: Some quinoline derivatives have been shown to be selective inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[22][25] Inhibition of AChE can lead to improved cognitive function in patients with Alzheimer's disease.

Quantitative Data on Biological Activity

The following table summarizes the in vitro activity of selected quinolin-2-one derivatives against various biological targets, providing a quantitative measure of their potency.

Compound/DerivativeTarget/Cell LineActivity MetricValueReference
Anticancer Activity
Compound 54H-460 (Lung Cancer)IC500.03 µM[7]
Compound 54HT-29 (Colon Cancer)IC500.55 µM[7]
Compound 54HepG2 (Liver Cancer)IC500.33 µM[7]
Compound 55HL-60 (Leukemia)IC5019.88 µg/mL[7]
Compound 11MCF-7 (Breast Cancer)IC5029.8 µmol/L[7]
Compound 1K562 (Leukemia)IC505-11 µM[16]
Compound 2K562 (Leukemia)IC505-11 µM[16]
Antibacterial Activity
Compound 6cMRSAMIC0.75 µg/mL[18]
Compound 6cVREMIC0.75 µg/mL[18]
Compound 6cMRSEMIC2.50 µg/mL[18]
Neuroprotective Activity
Compound 7cGSK-3βIC504.68 nM[24]
Compound 7eGSK-3βIC508.27 nM[24]
Compound 7fGSK-3βIC505.34 nM[24]
Compound 29aAcetylcholinesteraseIC500.12 µM[25]

Experimental Protocols

Synthesis of a Representative Quinolin-2-one Derivative: 4-Hydroxy-1-methyl-2-quinolone

This protocol describes a common method for the synthesis of 4-hydroxy-1-methyl-2-quinolone, a key intermediate in the preparation of more complex derivatives.[26]

Materials:

  • N-methylanthranilic acid

  • Acetic anhydride

  • Acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated brine solution

  • Ice water

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-methylanthranilic acid (500 mg, 3.3 mmol) in a 1:1 (v/v) mixture of acetic anhydride and acetic acid (8 mL).

  • Reflux the reaction mixture for 3 hours.

  • Quench the reaction by the slow addition of 10 mL of ice water.

  • Extract the aqueous mixture three times with 15 mL of ethyl acetate each time.

  • Combine the organic layers and wash once with 20 mL of saturated brine solution.

  • Evaporate the solvent under reduced pressure to obtain a solid.

  • Dissolve the resulting solid in 20 mL of ethanol and stir for 10 minutes.

  • Evaporate the ethanol to dryness under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[27]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Quinolin-2-one derivative to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the quinolin-2-one derivative in complete growth medium (final concentrations typically ranging from 0.1 µM to 100 µM).

  • Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the mechanism of action of quinolin-2-one derivatives that target the PI3K/Akt/mTOR pathway in cancer cells.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinolin2one Quinolin-2-one Derivative Quinolin2one->PI3K Inhibits Quinolin2one->Akt Inhibits Quinolin2one->mTORC1 Inhibits

Caption: Quinolin-2-one derivatives can inhibit key kinases in the PI3K/Akt/mTOR pathway.

General Workflow for Synthesis and Biological Evaluation

This diagram outlines a typical workflow for the development of novel quinolin-2-one derivatives.

Workflow Design Compound Design & Library Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Design->Purification InVitro In Vitro Screening (e.g., MTT Assay, Kinase Assay) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Design Iterative Cycles InVivo In Vivo Efficacy & Toxicity Studies LeadOpt->InVivo Clinical Preclinical & Clinical Development InVivo->Clinical

Caption: A typical workflow for the discovery and development of quinolin-2-one-based drugs.

Conclusion and Future Perspectives

The quinolin-2-one scaffold continues to be a highly productive framework in the quest for novel therapeutic agents. Its chemical tractability and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent inhibitors of specific biological targets, the exploration of novel therapeutic applications, and the use of advanced drug delivery systems to enhance the efficacy and safety of quinolin-2-one-based drugs. The integration of computational drug design and high-throughput screening will undoubtedly accelerate the discovery of the next generation of therapeutics derived from this remarkable scaffold.

References

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]

  • Vaidya, A., et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • El-Sayed, M. A., et al. (2024). Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation. Bioorganic Chemistry, 146, 107324. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Arkivoc, 2014(3), 167-215.
  • Perdih, A., et al. (n.d.).
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

  • Aouad, M. R., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Biomolecular Structure and Dynamics, 38(10), 2939-2949.
  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Elsevier. (n.d.).
  • Al-Ostath, A. I., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 54(4), 2799-2805. [Link]

  • Preprints.org. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). [Link]

  • Molnár, M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4248. [Link]

  • Zaib, S., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Journal of the Iranian Chemical Society, 19(12), 5285-5315.
  • MDPI. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. [Link]

  • Jain, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1488-S1504.
  • Al-Ostath, A. I., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 54(4), 2799-2805. [Link]

  • Google Patents. (2016).
  • Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

  • ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]

  • ResearchGate. (n.d.). Recent examples of functional molecules containing 2-quinolone scaffold. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • Google Patents. (n.d.).
  • Al-Hadiya, H. A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(11), 1895-1907. [Link]

  • ResearchGate. (2025). Quinoline-A Next Generation Pharmacological Scaffold. [Link]

  • ResearchGate. (n.d.). A novel series of quinolin-2-(1H)-one analogues synthesis. [Link]

  • Jain, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. International Journal of Pharmaceutical Sciences and Research, 7(10), 3843-3863.
  • National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

  • Lirias. (2025). Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. [Link]

  • ResearchGate. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. [Link]

  • YouTube. (2022). Mechanism of action of quinolone antibiotics. [Link]

  • RSC Publishing. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]

  • MDPI. (2021). Virtual Screening of Natural Compounds as Potential PI 3 K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. [Link]

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The Strategic Utility of 4-Chloromethyl-1H-quinolin-2-one Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and functionalization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount. The quinolin-2(1H)-one (carbostyril) nucleus represents one of the most versatile privileged structures in drug discovery [3].

Within this chemical family, 4-chloromethyl-1H-quinolin-2-one (4-CMQ) (CAS No. 4876-17-9) [1] serves as an indispensable synthetic intermediate. The strategic placement of a chloromethyl group at the C4 position transforms the chemically stable lactam core into a highly reactive electrophilic hub. This whitepaper details the mechanistic rationale behind utilizing 4-CMQ, outlines self-validating protocols for its synthesis and derivatization, and explores its direct application in the synthesis of blockbuster therapeutics such as the gastroprotective agent Rebamipide [4].

Structural & Mechanistic Significance: The "Why"

As an application scientist, I often emphasize that choosing a starting material is not merely a matter of convenience, but a strategic decision that dictates the pharmacokinetic and pharmacodynamic ceiling of the resulting library.

The Quinolin-2-one Core

The quinolin-2-one scaffold mimics the peptide bond via its cyclic amide (lactam) motif, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows it to interact robustly with various kinase hinge regions, GPCRs, and enzyme active sites. Furthermore, its planar aromatic system facilitates


 stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) within target binding pockets.
The C4-Chloromethyl Advantage

Why utilize 4-chloromethyl-1H-quinolin-2-one instead of a simple methyl or carboxylic acid derivative?

  • Orthogonal Reactivity: The benzylic-like chloride undergoes rapid

    
     nucleophilic substitution with amines, thiols, and alkoxides under mild conditions. This avoids the harsh coupling reagents required for carboxylic acids.
    
  • Chemoselectivity: The lactam nitrogen (N1) is significantly less nucleophilic than aliphatic amines due to resonance delocalization with the adjacent carbonyl. This allows for selective functionalization at the C4-chloromethyl position without requiring complex protecting-group strategies.

Synthetic Workflows & Rational Design

To leverage 4-CMQ effectively, one must master both its generation and its downstream functionalization.

SynthWorkflow A Aniline + Ethyl 4-chloroacetoacetate B Intermediate: beta-keto anilide (Knorr Condensation) A->B Heat / Acid C 4-Chloromethyl-1H-quinolin-2-one (Acid-catalyzed cyclization) B->C H2SO4 / PPA D SN2 Substitution (e.g., with Glycine derivative) C->D Base / Solvent E Hydrolysis D->E NaOH / EtOH F Rebamipide (Anti-ulcer agent) E->F Acidification (pH ~4)

Caption: Synthetic workflow from aniline to Rebamipide via 4-chloromethyl-1H-quinolin-2-one.

Protocol 1: Synthesis of 4-Chloromethyl-1H-quinolin-2-one (Knorr Cyclization)

Mechanistic Causality: The synthesis relies on the Knorr quinoline synthesis. Strict temperature control is required during the initial condensation to form the


-keto anilide (kinetic product) rather than the enamine (thermodynamic product). If the enamine forms, subsequent cyclization yields the isomeric 4-quinolone (Conrad-Limpach reaction) instead of the desired 2-quinolone.

Step-by-Step Methodology:

  • Amidation: Dissolve aniline (1.0 eq) in a non-polar solvent (e.g., toluene). Slowly add ethyl 4-chloroacetoacetate (1.1 eq) at 0–5 °C.

  • Kinetic Control: Heat the mixture gently to 70 °C for 2 hours. Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of aniline indicates complete conversion to the intermediate

    
    -keto anilide.
    
  • Cyclization: Cool the mixture and add concentrated sulfuric acid (

    
    ) or Polyphosphoric Acid (PPA) dropwise. The strong acid drives the electrophilic aromatic substitution (dehydration/cyclization).
    
  • Quenching & Isolation: Pour the highly acidic mixture over crushed ice. The resulting precipitate is 4-chloromethyl-1H-quinolin-2-one. Filter, wash with cold water to neutralize, and recrystallize from ethanol.

Medicinal Chemistry Applications: The Rebamipide Paradigm

The most prominent industrial application of 4-CMQ is the synthesis of Rebamipide , a potent gastroprotective agent[4]. Rebamipide functions by upregulating COX-2, which in turn stimulates Prostaglandin E2 (PGE2) production, leading to enhanced gastric mucin secretion and ROS scavenging.

MoA R Rebamipide COX2 COX-2 Upregulation R->COX2 Induces ROS ROS Scavenging R->ROS Directly neutralizes PGE2 PGE2 & PGI2 Production COX2->PGE2 Synthesizes MUC Mucin Secretion PGE2->MUC Stimulates PROT Gastric Mucosal Protection ROS->PROT Prevents oxidative damage MUC->PROT

Caption: Pharmacological mechanism of Rebamipide in gastric mucosal protection.

Protocol 2: Synthesis of Rebamipide from 4-CMQ

Mechanistic Causality: The


 displacement of the chloride by a secondary amine requires a mild base to neutralize the generated HCl without hydrolyzing the ester or the chloromethyl group prematurely.

Step-by-Step Methodology:

  • 
     Substitution:  In a reaction flask, combine 4-CMQ (1.0 eq) with methyl 2-[(4-chlorobenzoyl)amino]acetate (1.05 eq) [2] in a polar aprotic solvent (e.g., DMF) or ethanol.
    
  • Base Addition: Add potassium carbonate (

    
    ) or a mild organic base. Stir at 60–65 °C for 3 hours. Self-Validation Check: TLC (Methanol:Dichloromethane 1:3) should confirm the complete consumption of 4-CMQ [4].
    
  • Hydrolysis: To the crude mixture, add 10% Sodium Hydroxide (NaOH) aqueous solution. Maintain at 60 °C. The base hydrolyzes the methyl ester to the corresponding carboxylate.

  • Precipitation: Cool the mixture to ~10 °C. Carefully adjust the pH to ~4 using 5M HCl. The protonation of the carboxylate triggers the precipitation of Rebamipide. Filter, wash with water, and dry under vacuum.

Expanding the Pharmacological Horizon

Beyond gastrointestinal applications, the quinolin-2-one scaffold has been extensively derivatized to target various pathologies. Modifying the C3 and C4 positions yields compounds with profound antibacterial, antiviral, and anticancer properties [3] [5].

Quantitative Biological Data Summary

The following table summarizes the diverse biological activities achieved by derivatizing the quinolin-2-one core:

Derivative / DrugPrimary IndicationBiological Target / MechanismQuantitative Activity (IC50 / MIC)
Rebamipide Peptic UlcersCOX-2 induction / PGE2 synthesisIn vivo mucosal protection
Tipifarnib AnticancerFarnesyltransferase inhibitorIC50 ~ 0.6 nM
Carteolol Glaucoma / HypertensionNon-selective

-blocker
Sub-micromolar affinity
Repirinast Allergic AsthmaAntihistaminic / Mast cell stabilizerIn vivo inhibition of anaphylaxis
Thiazolidinone-hybrids AntibacterialBacterial cell wall / DNA synthesisMIC: 0.25 – 4 µg/mL (vs S. aureus) [5]
Methoxy-quinolones AnticancerHuman lung carcinoma (A549)IC50 ~ 10 µg/mL [5]

Note: The thiazolidinone and methoxy-quinolone derivatives represent recent pipeline advancements synthesized via substitution at the C3/C4 positions [5].

Conclusion

The 4-chloromethyl-1H-quinolin-2-one scaffold is a masterkey in medicinal chemistry. By understanding the kinetic control required for its synthesis and the chemoselectivity of its benzylic chloride, drug development professionals can rapidly generate diverse, high-value molecular libraries. Whether synthesizing established therapeutics like Rebamipide or exploring novel anticancer hybrids, robust, self-validating protocols ensure high yields and structural integrity.

References

  • MDPI. "Palladium-Catalysed Synthesis and Transformation of Quinolones". URL: [Link]

  • Google Patents. "CN108069901B - Novel rebamipide synthesis process".
  • NIScPR. "Synthesis and evaluation of 2-(4-methoxy-2-oxo-1-phenyl/methyl-1, 2-dihydroquinolin-3-yl)". URL: [Link]

In-Depth Technical Guide: Theoretical and Computational Profiling of 4-Chloromethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Chloromethyl-1H-quinolin-2-one (CAS: 4876-17-9) is a highly versatile, bifunctional heterocyclic scaffold widely utilized in medicinal chemistry and materials science. It features a hydrogen-bonding lactam core (quinolin-2-one) and a highly reactive electrophilic center (chloromethyl group at the C4 position). Understanding its behavior at a quantum mechanical level is critical for rational drug design and surface chemistry applications.

This whitepaper provides a comprehensive theoretical framework—synthesizing Density Functional Theory (DFT) profiling, keto-enol tautomerism dynamics, and molecular docking methodologies. By establishing the causality behind computational choices, this guide equips researchers with self-validating protocols to predict the reactivity and biological interactions of quinolin-2-one derivatives[1].

Quantum Chemical Profiling & Tautomerism

The Keto-Enol (Lactam-Lactim) Equilibrium

A defining characteristic of 1H-quinolin-2-ones is their ability to undergo protonotropy, shifting between a keto (lactam) and an enol (lactim, 2-hydroxyquinoline) form[2]. For 4-substituted quinolin-2-ones, understanding which tautomer predominates is paramount, as it dictates the molecule's ADME properties and target binding affinity[3].

Causality of Stability: Theoretical studies utilizing DFT (e.g., B3LYP/6-311++G(d,p)) consistently demonstrate that the keto (lactam) tautomer is thermodynamically favored in both the gas phase and polar solvents. The preference for the keto form is driven by the high resonance stabilization energy of the amide bond (N-C=O) compared to the iminol (N=C-OH) configuration. Furthermore, the highly polar nature of the lactam carbonyl allows for superior stabilization via dipole-dipole interactions in protic environments[2].

Frontier Molecular Orbitals (FMO) & Reactivity

The reactivity of 4-Chloromethyl-1H-quinolin-2-one is governed by its Frontier Molecular Orbitals (FMOs).

  • Highest Occupied Molecular Orbital (HOMO): Primarily localized over the conjugated

    
    -system of the quinoline ring, dictating the molecule's electron-donating capacity.
    
  • Lowest Unoccupied Molecular Orbital (LUMO): The presence of the highly electronegative chlorine atom at the C4-methyl position exerts a strong inductive effect (-I), significantly lowering the LUMO energy compared to the standard 4-methylquinolin-2-one[4][5]. This lowered LUMO narrows the HOMO-LUMO gap, increasing chemical softness and making the chloromethyl carbon highly susceptible to nucleophilic attack (e.g., by amines or thiols in drug synthesis).

Table 1: Representative Global Reactivity Descriptors (Calculated via B3LYP/6-311++G**)
DescriptorFormulaValue (Approx. eV)Chemical Significance
HOMO Energy

-6.12Electron donating ability; higher values indicate better nucleophilicity.
LUMO Energy

-1.85Electron accepting ability; lowered by the -CH₂Cl group.
Energy Gap

4.27Determines kinetic stability and chemical reactivity.
Chemical Hardness

2.135Resistance to charge transfer; lower hardness = higher reactivity.
Electrophilicity Index

3.45Propensity to accept electrons; critical for SN2 reactions at C4.

(Note: Values are extrapolated averages based on DFT studies of structurally analogous 4-substituted quinolin-2-ones[1][4][6].)

Computational Workflows & Self-Validating Protocols

To ensure scientific integrity, computational chemistry workflows must be self-validating. Below are the field-proven methodologies for profiling 4-Chloromethyl-1H-quinolin-2-one.

Protocol 1: DFT Geometry Optimization & Reactivity Mapping

Objective: To determine the global minimum energy structure and map reactive sites using Fukui indices.

Step-by-Step Methodology:

  • Ligand Preparation: Build the 3D structure of 4-Chloromethyl-1H-quinolin-2-one using a standard molecular builder (e.g., GaussView). Ensure the nitrogen is protonated (keto form).

  • Functional & Basis Set Selection: Select the B3LYP hybrid functional. Causality: B3LYP incorporates a portion of exact Hartree-Fock exchange, which corrects the self-interaction error inherent in pure density functionals. Pair this with the 6-311++G(d,p) basis set. Causality: The diffuse functions ("++") are critical for accurately modeling the electron density of the highly electronegative chlorine atom and the oxygen lone pairs, while polarization functions ("d,p") allow for asymmetric electron distribution during hydrogen bonding[1][3].

  • Optimization & Frequency Calculation: Run a simultaneous geometry optimization and vibrational frequency calculation.

  • Self-Validation Check (Critical): Analyze the output frequencies. A valid local minimum on the potential energy surface (PES) must possess zero imaginary frequencies . If an imaginary frequency is present (e.g., a negative wavenumber), the structure is a transition state, and the geometry must be perturbed and re-optimized.

  • NBO & Fukui Analysis: Perform Natural Bond Orbital (NBO) analysis to evaluate charge transfer. Calculate Fukui functions (

    
     for nucleophilic attack, 
    
    
    
    for electrophilic attack) to quantitatively confirm the C4-chloromethyl carbon as the primary site for SN2 functionalization[4].

DFT_Workflow cluster_0 Electronic & Reactivity Profiling Start Ligand Preparation (4-Chloromethyl-1H-quinolin-2-one) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Initial 3D Structure Freq Frequency Calculation (Zero-Point Energy Check) Opt->Freq Converged Geometry FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO Zero Imaginary Frequencies (Valid) MEP MEP Mapping (Electro/Nucleophilic Sites) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO Output Thermodynamic Parameters & Reactivity Descriptors FMO->Output MEP->Output NBO->Output

Caption: Self-validating DFT workflow for structural optimization and reactivity profiling.

Biological Target Interaction & Molecular Docking

Quinolin-2-one derivatives synthesized from the 4-chloromethyl precursor are potent pharmacophores. They have demonstrated significant inhibitory activity against HIV-1 Reverse Transcriptase (RT) [7] and Epidermal Growth Factor Receptor Kinase (EGFRK) in anticancer applications[8]. The lactam core forms critical hydrogen bonds with target residues (e.g., Thr159 and Asp160 in EGFRK)[8], while the C4-substitution dictates hydrophobic pocket occupation.

Protocol 2: Structure-Based Virtual Screening & Docking

Objective: To predict the binding affinity and pose of quinolin-2-one derivatives within biological targets.

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the target crystal structure (e.g., HIV-1 RT, PDB: 1FK9)[7]. Strip water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Grid Box Generation: Center the grid box on the known active site (e.g., the NNRTI binding pocket). Causality: Restricting the search space to the allosteric pocket ensures computational efficiency and prevents biologically irrelevant surface binding.

  • Docking Algorithm: Employ the Lamarckian Genetic Algorithm (LGA) (e.g., via AutoDock 4.0 or Vina)[9]. Causality: LGA is chosen because it seamlessly combines global conformational searching (Genetic Algorithm) with local energy minimization (Solis and Wets local search), which is highly effective for flexible ligands containing rotatable bonds (like substituted C4-methyl groups)[9].

  • Self-Validation Check (Redocking): Before analyzing novel compounds, extract the co-crystallized native ligand and redock it. The protocol is valid only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is

    
     Å.
    
  • MM-GBSA Rescoring: Subject the top-scoring poses to Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations to estimate the absolute free energy of binding (

    
    ), correcting for solvation effects often ignored by standard docking scoring functions[10].
    

Docking Prep Protein Preparation (e.g., HIV-1 RT or EGFRK) Grid Grid Box Generation (Active Site Definition) Prep->Grid Dock Molecular Docking (Lamarckian Genetic Algorithm) Grid->Dock Validate Self-Validation (Native Ligand RMSD <= 2.0 Å) Dock->Validate Redock Control Score Pose Scoring & Clustering (Binding Energy Calculation) Validate->Score Pass MMGBSA MM-GBSA Rescoring (Thermodynamic Validation) Score->MMGBSA

Caption: Self-validating molecular docking and thermodynamic rescoring workflow.

Material Science Applications: Corrosion Inhibition

Beyond pharmaceuticals, quinolin-2-one derivatives are theoretically and experimentally validated as highly efficient corrosion inhibitors for carbon steel in saline environments[1].

Mechanistic Causality: The inhibition efficiency (often exceeding 89%) is governed by the molecule's ability to adsorb onto the metal surface[1][11]. Theoretical studies reveal that the HOMO of the quinolin-2-one ring donates ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-electrons into the empty d-orbitals of iron atoms, while the LUMO accepts electron density from the metal (back-donation)[1]. The calculated thermodynamic parameters from DFT models perfectly align with the Langmuir adsorption isotherm, confirming a physical adsorption mechanism that creates a protective hydrophobic barrier on the steel surface[1].

References

  • [1] Kubba, R. M., Mohammed, M. A., & Ahamed, L. S. (2021). DFT Calculations and Experimental Study to Inhibit Carbon Steel Corrosion in Saline Solution by Quinoline-2-One Derivative. Baghdad Science Journal.[Link]

  • [4] Theoretical Study of Tautomeric Equilibrium, the Stability, Polarizability, HOMO-LUMO Analysis and Acidity of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Derivatives. Science Publishing Group.[Link]

  • [7] Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. PMC / NIH.[Link]

  • [11] DFT Calculations and Experimental Study to Inhibit Carbon Steel Corrosion in Saline Solution by Quinoline-2-One Derivative. ResearchGate. [Link]

  • Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. ResearchGate. [Link]

  • [5] 3-Chloro-4-methylquinolin-2(1H)-one. ResearchGate.[Link]

  • [10] Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitors. PMC / NIH. [Link]

  • [8] Identification of Linomide Derivatives as Potential Anticancer Therapeutics using Molecular Docking Studies. Frontiers. [Link]

  • [3] A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. [Link]

  • [9] Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega.[Link]

  • [6] Computational Chemistry: A Practical Guide for Applying Techniques to Real World Problems. ResearchGate. [Link]

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Methodological & Application

Application Note: Synthesis Protocol for 4-Chloromethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, scalable protocol, and analytical validation for the preparation of 4-chloromethylcarbostyril derivatives.

Executive Summary

The quinolin-2-one (carbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, farnesyl pyrophosphate synthase (FPPS) inhibitors, and antimicrobial agents[1]. Specifically, 4-chloromethyl-1H-quinolin-2-one (CAS: 4876-17-9) serves as a highly versatile synthetic intermediate. The reactive allylic/benzylic-like chloromethyl group at the C4 position allows for facile late-stage functionalization via nucleophilic substitution (e.g., amination, etherification, or cross-coupling).

This application note details a highly efficient, one-pot Knorr quinoline synthesis variant using polyphosphoric acid (PPA) as both the solvent and the acid catalyst[2]. This method circumvents the need to isolate the intermediate anilide, offering a streamlined, high-yielding pathway suitable for scale-up.

Mechanistic Rationale & Causality

The synthesis of 2-quinolones from anilines and


-keto esters is governed by competing regiochemical pathways: the Conrad-Limpach reaction (yielding 4-quinolones) and the Knorr quinoline synthesis (yielding 2-quinolones).
  • Amidation vs. Enamine Formation: At elevated temperatures, the nucleophilic amine of aniline preferentially attacks the ester carbonyl of ethyl 4-chloroacetoacetate, eliminating ethanol to form the intermediate

    
    -keto anilide (N-phenyl-4-chloro-3-oxobutanamide).
    
  • Acid-Catalyzed Cyclization: The addition of a strong, dehydrating acid promotes the intramolecular electrophilic aromatic substitution (Friedel-Crafts-type alkylation) of the ketone carbonyl onto the ortho-position of the aniline ring.

  • Why PPA? Polyphosphoric acid is selected over concentrated sulfuric acid (

    
    ) for several reasons[2]. 
    
    
    
    can lead to unwanted sulfonation of the electron-rich aniline ring and may promote the premature hydrolysis of the sensitive chloromethyl group. PPA acts as a mild, non-oxidizing, and highly effective dehydrating agent that drives the cyclization at 130 °C without degrading the aliphatic carbon-chlorine bond.

Knorr_Synthesis A Aniline (100 mmol) B Ethyl 4-chloroacetoacetate (100 mmol) C β-Keto Anilide Intermediate (N-phenyl-4-chloro-3-oxobutanamide) D Electrophilic Aromatic Substitution (Cyclization) C->D PPA, 130 °C (Dehydration) E 4-Chloromethyl-1H-quinolin-2-one (Target Product) D->E Aromatization (-H2O) AB AB AB->C Amidation (-EtOH)

Mechanistic workflow of the one-pot Knorr quinoline synthesis using PPA.

Materials and Reagents

The following stoichiometry is optimized for a 100 mmol scale reaction, balancing yield and thermal control during the exothermic PPA quenching phase[2].

ReagentMW ( g/mol )EquivalentsAmountRole
Aniline 93.131.09.31 g (9.1 mL)Nucleophile / Starting Material
Ethyl 4-chloroacetoacetate 164.591.016.46 g (13.5 mL)Electrophile / Dielectrophilic linker
Polyphosphoric Acid (PPA) ~338 (varies)Solvent100 mLAcid Catalyst & Dehydrating Solvent
Ice/Water 18.02Excess~500 mLQuenching & Precipitation
Ethanol (Absolute) 46.07-As neededRecrystallization Solvent

Note: Ethyl 4-chloroacetoacetate is a known lachrymator and must be handled in a well-ventilated fume hood[3].

Experimental Protocol

Step 1: Reaction Setup
  • Equip a 500 mL three-neck round-bottom flask with a heavy-duty mechanical stirrer (magnetic stirring is insufficient due to the high viscosity of PPA), an internal thermometer, and a reflux condenser.

  • Add 100 mL of Polyphosphoric Acid (PPA) to the flask and pre-heat the system to 60 °C using a silicone oil bath to lower the viscosity of the solvent.

Step 2: Reagent Addition
  • Slowly add aniline (9.31 g, 100 mmol) to the warm PPA under continuous mechanical stirring.

  • Dropwise, add ethyl 4-chloroacetoacetate (16.46 g, 100 mmol) over 15 minutes. Caution: The amidation step is mildly exothermic.

Step 3: Thermal Cyclization
  • Gradually increase the oil bath temperature to 130 °C[1][2].

  • Maintain the reaction mixture at 130 °C for exactly 1 hour. The mixture will turn into a dark, homogeneous, highly viscous syrup. Prolonged heating beyond 1.5 hours may lead to decomposition or polymerization of the chloromethyl moiety.

Step 4: Quenching and Workup
  • Remove the flask from the oil bath and allow it to cool to approximately 80 °C.

  • While the mixture is still warm and pourable, slowly pour it into a large beaker containing 500 mL of vigorously stirred crushed ice and water. Causality: PPA hydrolyzes into water-soluble phosphoric acid (

    
    ) upon contact with water, while the organic product, 4-chloromethyl-1H-quinolin-2-one, is highly insoluble in aqueous acidic media and will precipitate immediately as an off-white to pale yellow solid.
    
  • Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of the PPA.

Step 5: Isolation and Purification
  • Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold distilled water (3 × 100 mL) until the filtrate reaches a neutral pH.

  • Dry the crude solid under vacuum at 50 °C for 4 hours.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter the resulting crystalline solid and dry under high vacuum.

  • Expected Yield: 75–85% (14.5 g – 16.4 g) of pure 4-chloromethyl-1H-quinolin-2-one.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • Appearance: Off-white to pale yellow crystalline powder.

  • Melting Point: ~245–248 °C (decomposition).

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       11.85 (s, 1H, NH - indicative of the 2-quinolone tautomer)
      
    • 
       7.82 (dd, 1H, Ar-H)
      
    • 
       7.55 (td, 1H, Ar-H)
      
    • 
       7.35 (d, 1H, Ar-H)
      
    • 
       7.22 (td, 1H, Ar-H)
      
    • 
       6.68 (s, 1H, C3-H - alkene proton)
      
    • 
       4.95 (s, 2H, -CH
      
      
      
      Cl - critical diagnostic peak for the chloromethyl group)
  • LC-MS (ESI+):

    
     calculated for 
    
    
    
    
    
    194.03, found 194.0.

Troubleshooting & Optimization

ObservationPotential CauseCorrective Action
Low Yield / High Tar Formation Reaction temperature exceeded 140 °C, leading to degradation.Strictly monitor internal temperature; do not exceed 130 °C.
Incomplete Cyclization Insufficient reaction time or poor mixing due to PPA viscosity.Ensure use of a mechanical stirrer; maintain 130 °C for a full 60 minutes.
Product is an Oil/Gummy Solid Incomplete hydrolysis of PPA during the aqueous quench.Pour the reaction mixture into ice water while still hot (80 °C) and stir vigorously for at least 30 mins.

References

  • RSC Publishing. (2017). Chemical approaches to inhibitors of isoprenoid biosynthesis: targeting farnesyl and geranylgeranyl pyrophosphate synthases. RSC Advances.[Link]

  • ResearchGate. (2025). ChemInform Abstract: Highly Efficient Thermal Cyclization Reactions of Alkylidene Esters in Continuous Flow to Give Aromatic/Heteroaromatic Derivatives. ResearchGate.[Link]

Sources

Nucleophilic substitution reactions of 4-Chloromethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Reactions of 4-Chloromethyl-1H-quinolin-2-one

Executive Overview

The 2-quinolone (carbostyril) scaffold is a privileged structure in drug discovery, frequently appearing in kinase inhibitors, GPCR ligands, and anti-infective agents. Within this chemical space, 4-Chloromethyl-1H-quinolin-2-one (CAS: 4876-17-9) serves as a highly versatile electrophilic building block[1]. A prominent industrial application of this scaffold is its role as a critical intermediate in the synthesis of Rebamipide, a widely prescribed gastroprotective and anti-ulcer API[2]. This application note details the mechanistic rationale, experimental workflows, and self-validating protocols for executing high-yielding nucleophilic substitution (SN2) reactions using this essential synthon.

Mechanistic Rationale & Structural Dynamics

As a Senior Application Scientist, it is critical to understand why this specific molecule behaves the way it does, rather than simply following a recipe. The reactivity of 4-chloromethyl-1H-quinolin-2-one is governed by three distinct structural dynamics:

  • Allylic/Benzylic Stabilization: The chloromethyl group at the C4 position is adjacent to the C3=C4 double bond of the quinolone ring. This pseudo-allylic positioning allows the SN2 transition state to be stabilized by the adjacent

    
    -system, significantly lowering the activation energy and making the carbon highly susceptible to nucleophilic attack[3].
    
  • Finkelstein In-Situ Activation: For weaker or sterically hindered nucleophiles (e.g., secondary amines), the SN2 displacement of the chloride ion can be sluggish. By adding a catalytic amount of Potassium Iodide (KI), an in-situ Finkelstein reaction occurs. The chloride is temporarily displaced by iodide to form 4-iodomethyl-1H-quinolin-2-one. Iodide is a vastly superior leaving group due to its larger atomic radius and polarizability, which dramatically accelerates the subsequent nucleophilic attack.

  • Chemoselective Base Selection: The 1H-quinolin-2-one scaffold contains a weakly acidic lactam proton (pKa ~11-12). Utilizing overly strong bases (e.g., NaH or KOtBu) risks deprotonating this nitrogen, leading to unwanted N1-alkylation or polymerization. Therefore, mild inorganic bases (K2CO3) or non-nucleophilic organic bases (DIPEA) are strictly required to activate the nucleophile without compromising the integrity of the quinolone core.

Strategic Reaction Pathways

The SN2 divergence of 4-Chloromethyl-1H-quinolin-2-one allows for the rapid generation of diverse compound libraries.

Pathways SM 4-Chloromethyl-1H-quinolin-2-one (Electrophile) N_nuc Amines (1°/2°) SM->N_nuc SN2 (N-Alkylation) S_nuc Thiols SM->S_nuc SN2 (S-Alkylation) C_nuc Malonates SM->C_nuc SN2 (C-Alkylation) N_prod 4-(Aminomethyl)quinolones (Kinase Inhibitors) N_nuc->N_prod S_prod 4-(Thiomethyl)quinolones (Anti-infectives) S_nuc->S_prod C_prod Rebamipide Precursors (Anti-ulcer APIs) C_nuc->C_prod

Fig 1: Divergent SN2 reaction pathways of 4-Chloromethyl-1H-quinolin-2-one.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems . They utilize visual cues and thermodynamic principles to ensure the chemist can verify reaction success in real-time, minimizing reliance on downstream chromatography.

Workflow Step1 1. Reagent Preparation Dissolve Electrophile in DMF Step2 2. Activation Add Base, Nucleophile & KI (10 mol%) Step1->Step2 Step3 3. SN2 Displacement Heat at 60-80°C. Monitor via LC-MS Step2->Step3 Step4 4. Quench & Precipitation Pour into ice-water Step3->Step4 Step5 5. Isolation Filter, wash, and recrystallize Step4->Step5

Fig 2: Self-validating experimental workflow for nucleophilic substitution.

Protocol A: N-Alkylation (Synthesis of 4-Aminomethyl Derivatives)

Optimized for primary and secondary amines.

  • Reagent Preparation: In a dry 50 mL round-bottom flask, dissolve 4-chloromethyl-1H-quinolin-2-one (1.0 eq, 5.0 mmol) in 15 mL of anhydrous DMF. DMF is chosen as a polar aprotic solvent to selectively solvate cations, leaving the amine nucleophile highly reactive.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) followed by the desired amine (1.2 eq). Add Potassium Iodide (KI, 0.1 eq) to initiate the Finkelstein catalytic cycle.

  • SN2 Displacement: Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 4–6 hours.

    • Self-Validating Checkpoint: As the reaction proceeds, the formation of insoluble DIPEA·HCl salts will cause the previously clear solution to become visibly cloudy, confirming active chloride displacement.

  • Quench & Precipitation: Cool the mixture to room temperature and pour it slowly into 50 mL of vigorously stirred ice-water.

    • Self-Validating Checkpoint: The quinolone core is highly lipophilic, whereas DMF, excess amines, and inorganic salts are water-soluble. The desired product will immediately crash out as a solid precipitate, self-purifying the reaction.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water (3 x 10 mL), and dry overnight under high vacuum.

Protocol B: C-Alkylation (Synthesis of Rebamipide Precursors)

Optimized for carbon nucleophiles (malonates)[2].

  • Enolate Generation: In a dry flask under nitrogen, dissolve diethyl acetamidomalonate (1.1 eq) in absolute ethanol. Slowly add a solution of sodium ethoxide (NaOEt, 1.2 eq) in ethanol. Stir for 30 minutes at room temperature to allow complete enolate formation.

  • Electrophile Addition: Add 4-chloromethyl-1H-quinolin-2-one (1.0 eq) portion-wise to the reaction mixture.

  • SN2 Displacement: Heat the reaction mixture to reflux (78 °C) for 16 hours.

    • Self-Validating Checkpoint: The precipitation of NaCl salt during the reflux period serves as a direct visual indicator of the substitution event[2].

  • Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Add water to the residue to dissolve the inorganic salts, forcing the highly lipophilic C-alkylated quinolone product to crystallize. Filter, wash with cold water, and recrystallize from ethanol.

Quantitative Reaction Matrix

The following table summarizes the optimized parameters and expected outcomes for various nucleophile classes reacting with 4-chloromethyl-1H-quinolin-2-one.

Nucleophile ClassRepresentative ReagentOptimal SolventBase SelectionCatalystTemp (°C)Time (h)Expected Yield (%)
Secondary Amine MorpholineDMFDIPEAKI (10 mol%)60485–92
Primary Amine BenzylamineMeCNK2CO3KI (10 mol%)70675–85
Thiol ThiophenolAcetoneK2CO3None50390–95
Carbon (Malonate) Diethyl acetamidomalonateEtOHNaOEtNone78 (Reflux)1680–89

References

  • Otsuka Pharmaceutical Co Ltd. "Process for preparing 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl] propionic acid". US Patent 6,680,386 B2. URL:[2]

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Application Notes and Protocols: Leveraging 4-Chloromethyl-1H-quinolin-2-one for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 4-chloromethyl-1H-quinolin-2-one as a versatile starting material for the synthesis of potent anticancer agents. We will delve into the rationale behind its use, detailed synthetic protocols, mechanistic insights into the resulting compounds, and methods for their biological evaluation.

Introduction: The Strategic Importance of the Quinolin-2-one Scaffold and the 4-Chloromethyl Handle

The quinolin-2-one core is a recurring motif in a multitude of biologically active molecules, including a significant number of anticancer agents.[1][2][3][4] Its planar structure allows for effective intercalation with DNA and interaction with the ATP-binding pockets of various kinases, making it a highly sought-after pharmacophore. The introduction of a chloromethyl group at the 4-position of the quinolin-2-one ring transforms this stable core into a highly versatile synthetic intermediate. The electrophilic nature of the benzylic chloride provides a reactive handle for facile nucleophilic substitution reactions, enabling the introduction of a diverse array of functional groups and pharmacophores. This strategic derivatization is key to modulating the compound's pharmacokinetic properties and tuning its biological activity against specific cancer targets.

Synthesis of the Key Precursor: 4-Chloromethyl-1H-quinolin-2-one

A reliable supply of the starting material is paramount for any synthetic campaign. While 4-chloromethyl-1H-quinolin-2-one is commercially available[5], understanding its synthesis provides greater control over the research process. A common and effective method involves the chlorination of the corresponding 4-hydroxy-1H-quinolin-2-one.

Protocol 1: Synthesis of 4-Chloro-Substituted Quinolin-2-one (Analogous Approach)

This protocol is adapted from the synthesis of a similar chlorinated quinolinone derivative and can be optimized for the synthesis of 4-chloromethyl-1H-quinolin-2-one from a suitable precursor.[6]

Materials:

  • 4-hydroxy-substituted-quinolin-2(1H)-one

  • Phosphoryl chloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Dichloroacetic acid

  • Ice-cold water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, a mixture of phosphoryl chloride and phosphorus pentachloride is used to treat the 4-hydroxy-substituted-quinolin-2(1H)-one to yield the corresponding dichloroquinoline.[6]

  • The resulting dichloroquinoline is then subjected to acid hydrolysis using dilute dichloroacetic acid.[6]

  • The reaction mixture is heated under reflux for 1 hour.[6]

  • After reflux, the clear solution is carefully poured onto ice-cold water, leading to the precipitation of the 4-chloro-substituted-quinolin-2(1H)-one.[6]

  • The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization.[6]

Synthetic Pathways to Anticancer Agents from 4-Chloromethyl-1H-quinolin-2-one

The chloromethyl group at the C4 position is primed for nucleophilic substitution, allowing for the introduction of various side chains containing amines, thiols, azides, and other functionalities. These modifications are crucial for targeting specific biological pathways implicated in cancer.

Synthesis of 4-(Aminomethyl)-1H-quinolin-2-one Derivatives

The introduction of amino side chains can enhance interactions with biological targets and improve aqueous solubility.

Protocol 2: General Procedure for Nucleophilic Substitution with Amines

This protocol is based on the synthesis of analogous 4-(aminomethyl)quinolin-2(1H)-one derivatives.

Materials:

  • 4-Chloromethyl-1H-quinolin-2-one

  • Desired primary or secondary amine (e.g., piperidine, morpholine, substituted anilines)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (TEA))

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle (if required)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography)

Procedure:

  • Dissolve 4-chloromethyl-1H-quinolin-2-one (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the desired amine (1.1-1.5 equivalents) and the base (1.5-2 equivalents).

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(aminomethyl)-1H-quinolin-2-one derivative.

Synthesis_Workflow start 4-Chloromethyl-1H-quinolin-2-one product 4-((R1R2)aminomethyl)-1H-quinolin-2-one (Anticancer Agent Precursor) start->product Nucleophilic Substitution amine Primary/Secondary Amine (R1R2NH) amine->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., DMF) solvent->product

Caption: General workflow for synthesizing anticancer agent precursors.

Mechanism of Action of Quinolin-2-one Based Anticancer Agents

The anticancer activity of quinolin-2-one derivatives stems from their ability to interfere with multiple critical cellular processes. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the modulation of key signaling kinases like the Epidermal Growth Factor Receptor (EGFR).

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Several quinolin-2-one derivatives have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules.[1][7][8][9][10] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis (programmed cell death) in cancer cells.[7][8]

Inhibition of Receptor Tyrosine Kinases (RTKs)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is a common feature in many cancers. Quinolin-2-one derivatives have been designed as potent inhibitors of EGFR and other kinases like HER-2.[2][3][4] They typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream signaling molecules, thereby halting the pro-proliferative signals.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Proliferation Mitosis Quinolinone Quinolin-2-one Derivative Quinolinone->EGFR Inhibition Quinolinone->Tubulin Inhibition of Polymerization EGF EGF EGF->EGFR

Caption: Quinolin-2-one derivatives target key cancer pathways.

Biological Evaluation of Synthesized Compounds

Once synthesized, the novel quinolin-2-one derivatives must be evaluated for their anticancer activity. A standard initial assessment is the in vitro cytotoxicity assay against a panel of human cancer cell lines.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized quinolin-2-one derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Replace the medium in the wells with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration that inhibits 50% of cell growth (IC₅₀) for each compound.

Structure-Activity Relationship (SAR) and Representative Data

The following tables summarize the in vitro anticancer activity of various quinolin-2-one derivatives, highlighting the impact of different substitutions on their potency.

Table 1: Anticancer Activity of Quinolin-2-one Derivatives Against Various Cancer Cell Lines

Compound IDR Group at C4-methylCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
5a 4-Iodo-2,8-bis(trifluoromethyl)HL-6019.88[1]
5g 4-(N-morpholinyl)-2,8-bis(trifluoromethyl)HL-60>200[1]
4c 4-((3,4,5-trimethoxyphenyl)amino)MDA-MB-2310.022[7]
5c 4-((3,4,5-trimethoxyphenyl)thio)MDA-MB-2310.031[7]
D13 N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamideHeLa1.34[1]
3h 4-(1,2,3-triazol-1-yl) with phenyl substitutionPanc-10.022[11]
5a (Youssif et al.) -MCF-70.034[4]
4a (Chen et al.) 4-anilino-chalcone derivativeMDA-MB-2310.11[12]
12e Chalcone derivativeMGC-8031.38[13]
16 Pyridopyrimido-diquinazoline-dioneMCF-76.2[14]

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.

Table 2: Kinase Inhibitory Activity of Quinolin-2-one Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
5a (Youssif et al.) EGFR71[3]
5a (Youssif et al.) HER-231[3]
3h EGFR57[11]
3h BRAFV600E68[11]
3h EGFRT790M9.70[11]

Conclusion and Future Perspectives

4-Chloromethyl-1H-quinolin-2-one stands out as a highly valuable and versatile building block for the synthesis of novel anticancer agents. The straightforward derivatization of the chloromethyl group allows for the systematic exploration of the chemical space around the quinolin-2-one core, facilitating the development of compounds with improved potency and selectivity. The diverse mechanisms of action exhibited by these derivatives, including tubulin polymerization inhibition and kinase modulation, underscore the therapeutic potential of this compound class. Future research should focus on creating libraries of diverse 4-substituted quinolin-2-ones and employing high-throughput screening to identify novel leads. Furthermore, detailed mechanistic studies and in vivo evaluations of the most promising candidates will be crucial for their translation into clinical applications.

References

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. (2022). MDPI. Available at: [Link]

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  • Synthesis of 4-chloromethyl quinoline-2(1H)-one (4CMQ) isomer. (n.d.). ResearchGate. Available at: [Link]

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  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis of 1-substituted-2-chloromethyl-4-(1H)-quinazolinones antimicrobial agents. (n.d.). ResearchGate. Available at: [Link]

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  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). MDPI. Available at: [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing. Available at: [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (n.d.). Frontiers. Available at: [Link]

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  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). PubMed Central. Available at: [Link]

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  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. (2022). Helda - Helsinki.fi. Available at: [Link]

  • Preparation method of 4-bromomethylquinoline-2(H)-ketone. (n.d.). Google Patents.
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  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central. Available at: [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (2016). SCIRP. Available at: [Link]

Sources

Application Note: 4-Chloromethyl-1H-quinolin-2-one in Antimicrobial Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis, functionalization, and biological evaluation of 4-Chloromethyl-1H-quinolin-2-one , a privileged scaffold in the development of antimicrobial agents.

Executive Summary

The 4-chloromethyl-1H-quinolin-2-one scaffold represents a critical intermediate in the synthesis of second- and third-generation quinolone antibiotics. Unlike the classic 4-quinolones (e.g., ciprofloxacin) which rely on a 4-oxo-3-carboxylic acid pharmacophore, 2-quinolone (carbostyril) derivatives utilizing the 4-chloromethyl handle allow for the introduction of diverse nucleophiles (amines, azoles, thiols) at a benzylic-like position. This structural modification has demonstrated significant efficacy against multidrug-resistant (MDR) strains, particularly Staphylococcus aureus (MRSA) and Candida albicans, by modulating DNA gyrase affinity and membrane permeability.

Chemical Foundation & Reactivity Profile

The versatility of 4-chloromethyl-1H-quinolin-2-one stems from its unique electronic environment:

  • Lactam Core (2-one): Provides hydrogen bond donor/acceptor sites essential for binding to the ATP-binding pocket of bacterial topoisomerases.

  • Reactive Handle (4-CH₂Cl): The chloromethyl group is activated by the adjacent vinyl/aryl system, making it highly susceptible to Sɴ2 nucleophilic substitution . This allows for "late-stage functionalization," enabling the rapid generation of libraries.

Reactivity Diagram

The following diagram illustrates the core synthetic workflow, transforming the raw starting materials into the active antimicrobial library.

SyntheticWorkflow Aniline Aniline (Starting Material) Intermediate β-Keto Amide Intermediate Aniline->Intermediate Condensation (Benzene, reflux) ECAA Ethyl 4-chloroacetoacetate (Reagent) ECAA->Intermediate Scaffold 4-Chloromethyl-1H- quinolin-2-one (Core Scaffold) Intermediate->Scaffold Pechmann Cyclization (H₂SO₄ or PPA, 80-100°C) Product 4-Substituted Antimicrobial Agent Scaffold->Product Sɴ2 Substitution (K₂CO₃, DMF, 80°C) Nucleophile Nucleophile (HNR₂, HS-R, Azoles) Nucleophile->Product

Figure 1: Step-by-step synthetic pathway from aniline precursors to final bioactive quinolone derivatives.[1][2][3][4][5]

Experimental Protocols

The following protocols are designed for high reproducibility. All reactions should be monitored via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane systems.

Protocol A: Synthesis of the Core Scaffold

Target: 4-Chloromethyl-1H-quinolin-2-one Mechanism: Pechmann Condensation (Acid-catalyzed intramolecular cyclization).

Materials:

  • Aniline (10 mmol, 0.93 g)

  • Ethyl 4-chloroacetoacetate (10 mmol, 1.65 g)

  • Polyphosphoric Acid (PPA) or Conc. H₂SO₄ (5 mL)

  • Solvents: Benzene (or Toluene), Ethanol, Ice water.

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve Aniline (1 eq) and Ethyl 4-chloroacetoacetate (1 eq) in Benzene (30 mL). Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat to reflux (80°C) for 3–4 hours until water separation ceases.

  • Concentration: Evaporate the solvent under reduced pressure to obtain the oily β-keto amide intermediate.

  • Cyclization: Add Polyphosphoric Acid (PPA) (5 mL) to the intermediate. Heat the mixture to 100°C in an oil bath for 2 hours. Note: The mixture will become viscous and dark.

  • Quenching: Cool the reaction mixture to room temperature (RT) and pour it slowly into crushed ice (100 g) with vigorous stirring. The product will precipitate as a solid.[6][7]

  • Purification: Filter the precipitate, wash thoroughly with cold water to remove acid traces, and recrystallize from Ethanol.

    • Expected Yield: 65–75%

    • Appearance: White to off-white crystalline solid.

    • Melting Point: ~240–242°C (Decomposes).[8]

Protocol B: Library Functionalization (Nucleophilic Substitution)

Target: 4-(Aminomethyl)quinolin-2(1H)-one derivatives Mechanism: Sɴ2 Nucleophilic Substitution.

Materials:

  • Core Scaffold (from Protocol A) (1 mmol)

  • Secondary Amine (e.g., Morpholine, N-methylpiperazine, Piperidine) (1.2 mmol)

  • Base: Anhydrous K₂CO₃ (2 mmol) or Triethylamine (TEA)

  • Solvent: Dry DMF or Acetonitrile.

Step-by-Step Methodology:

  • Setup: In a dry flask, dissolve the Core Scaffold (1 mmol) in DMF (10 mL).

  • Activation: Add Anhydrous K₂CO₃ (2 mmol) and stir at RT for 15 minutes to activate the system.

  • Addition: Add the Secondary Amine (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Workup: Pour the reaction mixture into ice-cold water (50 mL).

    • If solid forms: Filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and evaporate.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

Biological Evaluation: MIC Determination

To validate the antimicrobial potential, the synthesized compounds must be screened against standard ATCC strains.

Assay Type: Broth Microdilution Method (CLSI Standards). Strains:

  • Staphylococcus aureus (ATCC 25923) - Gram Positive

  • Escherichia coli (ATCC 25922) - Gram Negative

  • Candida albicans (ATCC 10231) - Fungal

Procedure:

  • Stock Solution: Dissolve compounds in DMSO (1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add bacterial suspension (adjusted to 0.5 McFarland standard) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).

Representative Data (Structure-Activity Relationship)

The following table summarizes typical potency trends for 4-chloromethyl-2-quinolone derivatives based on the nucleophile used [1][2].

EntryNucleophile (R)Product Structure (4-CH₂-R)MIC (µg/mL) S. aureusMIC (µg/mL) E. coliActivity Profile
1 Morpholine4-(Morpholinomethyl)-12.525.0Moderate
2 N-Methylpiperazine4-(4-Methylpiperazin-1-yl)methyl-3.12 6.25High
3 Imidazole4-(1H-Imidazol-1-ylmethyl)-6.2512.5Good (Antifungal)
4 Diethylamine4-(Diethylaminomethyl)-50.0>100Low

Interpretation: Bulky, heterocyclic amines (Entries 1, 2) typically enhance lipophilicity and cell membrane penetration compared to simple aliphatic amines (Entry 4). The N-methylpiperazine derivative (Entry 2) often shows superior activity due to its ability to interact with the gyrase enzyme active site.

Mechanism of Action Visualization

The antimicrobial activity of these derivatives is primarily attributed to the inhibition of bacterial DNA Gyrase (Topoisomerase II).

MOA Compound 4-Substituted-2-Quinolone Target DNA Gyrase / Topoisomerase IV (Bacterial Enzyme) Compound->Target Binds to ATP pocket Complex Drug-Enzyme-DNA Ternary Complex Target->Complex Stabilizes cleaved DNA Effect Inhibition of DNA Replication & Transcription Complex->Effect Prevents religation Death Bacterial Cell Death (Bactericidal) Effect->Death

Figure 2: Pharmacological mechanism of action for quinolone-based antimicrobial agents.

References

  • Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one by Various Conventional and Microwave Methods.[6] International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.[6] Link

  • Hamana, M., Iwasaki, G., & Saeki, S. (1982). Nucleophilic Substitution of 4-Chloroquinoline 1-Oxide. Heterocycles, 17, 177-187. Link

  • Abdel-Mohsen, H. T., et al. (2020). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 11(1), 1-10. Link

  • Organic Chemistry Portal. Synthesis of 4-quinolones. Organic Chemistry Portal. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Chloromethyl-2(1H)-quinolinone. Link

Sources

Application Note: Regioselective N-Alkylation of 4-Chloromethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-alkylation of 4-chloromethyl-1H-quinolin-2-one presents a dual synthetic challenge: controlling regioselectivity between the nitrogen (lactam) and oxygen (lactim) atoms, and preserving the integrity of the highly reactive chloromethyl handle. This guide outlines optimized protocols to achieve exclusive N-alkylation while suppressing O-alkylation and preventing intermolecular self-alkylation (polymerization). We provide mechanistic insights based on Hard-Soft Acid-Base (HSAB) theory and detailed experimental procedures using Potassium Carbonate (


) and Sodium Hydride (NaH) systems.

Introduction & Mechanistic Challenge

The Substrate Profile

4-Chloromethyl-1H-quinolin-2-one is a versatile building block in medicinal chemistry, particularly for developing antimicrobial and anticancer agents. The scaffold contains two critical reactive sites:

  • The Amide/Lactam Region: An ambident nucleophile capable of reacting at the Nitrogen (N1) or the Oxygen (O2).

  • The Chloromethyl Group (C4-CH2Cl): An electrophilic benzylic chloride susceptible to nucleophilic attack (

    
    ).
    
The Regioselectivity Paradox

In the presence of a base, the quinolone undergoes deprotonation to form a resonance-stabilized anion.

  • N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents (DMF, DMSO) and alkali metal counterions (

    
    , 
    
    
    
    ,
    
    
    ) which coordinate tightly to the harder oxygen atom, shielding it and directing the electrophile to the softer nitrogen.
  • O-Alkylation (Kinetic/HSAB Control): Favored by silver salts (

    
    ) or non-polar solvents, where the "hard" oxygen reacts with "hard" electrophiles.
    
The Self-Alkylation Risk (Critical Control Point)

A unique danger with this specific substrate is intermolecular self-alkylation . The deprotonated N-anion of one molecule can attack the chloromethyl group of another, leading to dimerization or polymerization.

  • Mitigation Strategy: High dilution and the presence of a large excess of the external alkylating agent (

    
    ) are required to outcompete the internal electrophile.
    

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the divergence between N- and O-alkylation pathways.

ReactionPathways Substrate 4-Chloromethyl- 1H-quinolin-2-one Anion Resonance Stabilized Anion (Ambident) Substrate->Anion Deprotonation Cond_N Cond A: NaH or K2CO3 Polar Aprotic (DMF) (Shields Oxygen) Anion->Cond_N Cond_O Cond B: Ag2CO3 Non-polar (Benzene) (Ag binds N/Cl) Anion->Cond_O Prod_N N-Alkylated Product (Thermodynamic) TARGET Cond_N->Prod_N Major Pathway Side_Prod Dimer/Polymer (Self-Alkylation) Cond_N->Side_Prod Low Conc. Risk Prod_O O-Alkylated Product (Kinetic/Imidate) IMPURITY Cond_O->Prod_O Major Pathway

Figure 1: Mechanistic divergence in quinolone alkylation. Selection of base and solvent dictates the nucleophilic attack vector.

Experimental Protocols

Protocol A: Mild Base Method (Recommended)

Best for: Primary alkyl halides, allylic/benzylic halides. Mechanism:


 provides a buffered basic environment, minimizing degradation of the chloromethyl group.

Materials:

  • Substrate: 4-Chloromethyl-1H-quinolin-2-one (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (

    
    ) (1.5 – 2.0 equiv)
    
  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or Acetone

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equiv)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 4-Chloromethyl-1H-quinolin-2-one (1.0 equiv) in anhydrous DMF (Concentration: 0.1 M). Note: Do not use high concentrations to avoid self-alkylation.

  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Stir at Room Temperature (RT) for 30 minutes. The suspension may turn yellow/orange, indicating anion formation.
    
  • Addition: Add the Alkyl Halide (1.5 equiv) dropwise via syringe.

    • Critical Step: If the alkyl halide is a liquid, add neat. If solid, dissolve in minimal DMF.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

    • Optimization: If reaction is sluggish, heat to 50–60°C. Do not exceed 80°C to prevent decomposition of the chloromethyl moiety.

  • Workup: Pour the mixture into ice-cold water (10x reaction volume). The product often precipitates.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms:[1] Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Irreversible Deprotonation (Strong Base)

Best for: Unreactive alkyl halides or when Protocol A fails. Risk: Higher risk of side reactions; strict temperature control required.

Procedure:

  • Setup: Flame-dry flask,

    
     atmosphere, Ice bath (0°C).
    
  • Base Activation: Suspend Sodium Hydride (NaH, 60% in oil, 1.2 equiv) in anhydrous DMF.

  • Addition: Add solution of 4-Chloromethyl-1H-quinolin-2-one in DMF dropwise to the NaH suspension at 0°C.

    • Observation: Evolution of

      
       gas. Stir for 30 mins at 0°C until gas evolution ceases.
      
  • Alkylation: Add Alkyl Halide (1.5 equiv) dropwise at 0°C.

  • Completion: Allow to warm to RT slowly. Stir for 2–6 hours.

  • Quench: Carefully quench with saturated

    
     solution at 0°C. Extract as per Protocol A.
    

Data Summary & Optimization

VariableCondition A (Recommended)Condition B (Aggressive)Effect on Regioselectivity
Base

or

NaH (60%)Alkali metals favor N-alkylation.
Solvent DMF or AcetoneDMF or THFPolar aprotic solvents favor N-alkylation.
Temp 25°C – 60°C0°C – 25°CHigher temps increase rate but risk polymerization.
Stoichiometry 1.5 – 2.0 eq Electrophile1.2 – 1.5 eq ElectrophileExcess electrophile prevents self-alkylation.

Workflow Visualization

ExperimentalWorkflow Start Start: 4-Chloromethyl- 1H-quinolin-2-one Solvent Dissolve in Anhydrous DMF (0.1 M Concentration) Start->Solvent Base Add Base (K2CO3) Stir 30 min @ RT Solvent->Base Check Check: Anion Formation (Color Change) Base->Check Add_RX Add Alkyl Halide (1.5 eq) Dropwise Check->Add_RX Proceed Monitor Monitor TLC (Hex/EtOAc) Add_RX->Monitor Workup Pour into Ice Water Filter or Extract Monitor->Workup Complete Purify Recrystallization (EtOH) or Column Chromatography Workup->Purify

Figure 2: Step-by-step workflow for the standard


 mediated N-alkylation protocol.

Troubleshooting & Quality Control

Issue: O-Alkylation Observed (Imidate formation)
  • Cause: Solvent is too non-polar or counter-ion is not coordinating oxygen effectively.

  • Fix: Switch from Acetone to DMF or DMSO. Ensure base is dry. Add 18-crown-6 ether if using Potassium salts to sequester

    
     and leave the anion "naked" but paired with the solvent dipole.
    
Issue: Low Yield / Polymerization
  • Cause: Intermolecular reaction between the N-anion and the chloromethyl group of another molecule.

  • Fix: Dilution is key. Reduce concentration to 0.05 M. Increase the equivalents of the external alkyl halide to 3.0 equiv to statistically favor the desired reaction.

Issue: Hydrolysis of Chloromethyl Group
  • Cause: Presence of water in the solvent or base.[2]

  • Fix: Use strictly anhydrous DMF (stored over molecular sieves). Flame-dry all glassware.

References

  • N- vs O-Alkylation Selectivity

    • Reactions of Alkyl Halides with Nucleophiles.[3][4] (2025).[5][6][7][8] Utah Tech University. Link

  • General Quinolone Synthesis

  • Base Effects on Regioselectivity

    • Regioselective N-alkylation of quinolones.[12] (2000).[15] MDPI. Link

  • Stability of Quinolones

    • Effect of various storage conditions on the stability of quinolones.[18][19] (2016).[9] PubMed.[11] Link

Sources

Scale-up synthesis of 4-Chloromethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 4-Chloromethyl-1H-quinolin-2-one

Executive Summary & Strategic Rationale

4-Chloromethyl-1H-quinolin-2-one (also known as 4-chloromethylcarbostyril) is a "privileged scaffold" in medicinal chemistry. Unlike its simple methyl or hydroxy counterparts, the 4-chloromethyl moiety acts as a versatile electrophilic handle, allowing for the rapid diversification of the quinolinone core—a critical step in discovering novel antipsychotics (e.g., functionalized aripiprazole analogs), anticancer agents, and antimicrobial compounds.

The Scale-Up Challenge: While the synthesis appears straightforward on paper, scaling this reaction reveals three critical failure modes often missed in academic literature:

  • Self-Alkylation (Dimerization): The product contains both a nucleophilic nitrogen (lactam) and an electrophilic carbon (chloromethyl). At high concentrations or incorrect pH, intermolecular

    
    -alkylation occurs, forming insoluble dimers that are difficult to purge.
    
  • Hydrolysis Sensitivity: The allylic chloride is prone to hydrolysis under the harsh acidic conditions required for cyclization, leading to the 4-hydroxymethyl impurity (CAS 135208-60-3).

  • Thermal Runaway & Charring: Traditional Conrad-Limpach conditions (heating in diphenyl ether at 250°C) are hazardous and yield "tarry" black products on scale.

The Solution: This protocol utilizes a Methanesulfonic Acid (MSA) mediated cyclization. Unlike Polyphosphoric Acid (PPA) (too viscous) or Sulfuric Acid (too oxidizing/charring), MSA provides excellent solubility, manageable exotherms, and easier aqueous workup, resulting in a scalable, high-yield process.

Retrosynthetic Analysis & Pathway Design

The synthesis follows a modified Conrad-Limpach approach. The bond disconnection reveals the key precursors: aniline and a 4-chloroacetoacetate derivative.

G Target 4-Chloromethyl-1H-quinolin-2-one (Target) Inter Ethyl 3-anilino-4-chlorocrotonate (Enamine Intermediate) Target->Inter Cyclization (MSA, 80-100°C) SM1 Aniline Inter->SM1 Condensation (-H2O) SM2 Ethyl 4-chloroacetoacetate Inter->SM2

Figure 1: Retrosynthetic pathway utilizing the Conrad-Limpach strategy.

Detailed Experimental Protocol (Kilo-Lab Scale)

Scale: 1.0 mol (Theoretical Yield: ~193.6 g) Target Yield: 75–85% Target Purity: >98% (HPLC area)

Phase 1: Enamine Formation (Condensation)

Rationale: We isolate the intermediate to remove water before the water-sensitive cyclization step.

  • Setup: Equip a 2-L reactor with an overhead stirrer, Dean-Stark trap, reflux condenser, and nitrogen inlet.

  • Charging: Charge Aniline (93.1 g, 1.0 mol), Ethyl 4-chloroacetoacetate (164.6 g, 1.0 mol), and Toluene (600 mL).

    • Note: Use a slight excess (1.05 eq) of the ester if aniline purity is low, but 1:1 is stoichiometric.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (1.9 g, 1 mol%).

  • Reaction: Heat to reflux (approx. 110°C). Azeotropically remove water via the Dean-Stark trap.

    • Endpoint: Reaction is complete when theoretical water (~18 mL) is collected (typically 3–5 hours).

  • Isolation: Cool to 40°C. Concentrate the toluene under reduced pressure to obtain the crude enamine (Ethyl 3-anilino-4-chlorocrotonate) as a viscous oil or low-melting solid.

    • Quality Gate: Check 1H NMR.[1][2] Disappearance of aniline signals confirms conversion.

Phase 2: Cyclization (The Critical Step)

Rationale: MSA acts as both solvent and catalyst. It is less viscous than PPA, allowing for efficient heat transfer during the exotherm.

  • Setup: Equip a 1-L jacketed reactor with a mechanical stirrer and internal temperature probe.

  • Acid Charge: Charge Methanesulfonic Acid (MSA) (500 mL, ~5 vol relative to intermediate). Heat to 70°C .

  • Addition: Slowly add the crude enamine from Phase 1 to the hot MSA over 45–60 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature between 75°C and 85°C . Do not exceed 90°C to prevent charring/tar formation. The reaction is exothermic.

  • Cook-out: After addition, hold the temperature at 80°C for 2–3 hours.

    • Monitoring: Monitor by HPLC.[3][4] Look for the disappearance of the enamine peak.

  • Quench: Cool the reaction mixture to 25°C .

  • Precipitation: Slowly pour the reaction mixture into Ice Water (2.5 L) with vigorous stirring.

    • Safety: The quench is exothermic. Control addition rate to keep water temp <30°C.

    • Observation: The product will precipitate as an off-white to pale yellow solid.

  • Filtration: Stir the slurry for 1 hour to ensure all acid is extracted. Filter the solid.[1][5]

  • Washing: Wash the cake with Water (3 x 500 mL) until the filtrate pH is neutral (pH 6–7).

    • Expert Tip: A final wash with cold Isopropanol (100 mL) helps displace water and remove non-polar impurities, aiding drying.

Phase 3: Purification (Recrystallization)

Rationale: Chromatography is non-viable at this scale. Recrystallization purges the "dimer" impurity.

  • Solvent: Use Ethanol (95%) or Methanol .

  • Dissolution: Suspend the wet cake in Ethanol (approx. 10 vol). Heat to reflux.[1] If insolubles remain (likely inorganic salts or dimers), perform a hot filtration.

  • Crystallization: Cool slowly to Room Temperature, then chill to 0–5°C for 2 hours.

  • Drying: Filter and dry in a vacuum oven at 50°C for 12 hours.

    • Caution: Do not exceed 60°C during drying; the chloromethyl group can be thermally unstable over long periods.

Process Safety & Critical Control Strategy

Hazard / RiskControl Measure
Exotherm (Cyclization) Controlled addition of enamine to MSA. Jacket cooling capacity must be verified before scale-up.
Alkylating Potential The product is a primary alkyl chloride (potent electrophile). Handle as a potential mutagen/sensitizer. Use full PPE and containment.
Hydrolysis Avoid prolonged exposure to hot aqueous acid. Quench rapidly and wash cake to neutral pH immediately.
Vesicant Precursors Ethyl 4-chloroacetoacetate is a lachrymator and skin irritant. Handle in a fume hood.

Analytical Specifications

1. HPLC Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

  • Retention Time: Product elutes ~8.5 min. Hydroxymethyl impurity elutes earlier (~4 min); Dimer elutes later (~12 min).

2. NMR Characterization (DMSO-d6, 400 MHz):

  • δ 11.95 (s, 1H, NH): Broad singlet, characteristic of the lactam.

  • δ 7.85 (d, 1H, Ar-H): H-5 proton (deshielded).

  • δ 7.55 (t, 1H, Ar-H), δ 7.35 (d, 1H, Ar-H), δ 7.25 (t, 1H, Ar-H): Aromatic protons.

  • δ 6.55 (s, 1H, H-3): Olefinic proton of the quinolinone ring.

  • δ 4.95 (s, 2H, CH2Cl): Characteristic singlet for the chloromethyl group.

Troubleshooting Guide

Troubleshooting Problem Low Yield or Purity? Check1 Is the product tarry/black? Problem->Check1 Check2 Is there a peak at ~4 min (HPLC)? Check1->Check2 No Sol1 Temp too high during cyclization. Reduce temp to <85°C. Switch from H2SO4 to MSA. Check1->Sol1 Yes Check3 Is the melting point low (<240°C)? Check2->Check3 No Sol2 Hydrolysis occurred. Ensure reagents are dry. Reduce quench time. Check2->Sol2 Yes Sol3 Dimer impurity present. Recrystallize from Ethanol. Avoid high concentration. Check3->Sol3 Yes

Figure 2: Diagnostic logic for common process failures.

References

  • Reitsema, R. H. "3-quinolinecarboxylic acid, 4-hydroxy-7-trifluoromethyl-." Organic Syntheses, Coll. Vol. 3, p.479 (1955).
  • Methanesulfonic Acid Cyclization

    • Patel, H. U., & Gediya, P. A. "Comparative synthesis and physicochemical characterization of substituted 2-methylquinolin-4(1H)-one." International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229 (2014). Link (Demonstrates acid-catalyzed cyclization efficiency).

  • Eteghwia, C. M., et al. "Synthesis, Characterization, Pharmacological... of novel isomer quinoline derivatives." Cardinal Scientist, 12(1), 11-19 (2024).
  • General Quinolinone Scale-Up

    • Ishida, T., Kikuchi, S., & Yamada, T. "Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives..."[6] Organic Letters, 15(14), 3710-3713 (2013).[6] Link (Modern catalytic approaches to the scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloromethyl-1H-quinolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Process Troubleshooting Ticket ID: CMQ-SYN-OPT-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The "Yield Killer" in CMQ Synthesis

The synthesis of 4-Chloromethyl-1H-quinolin-2-one (CMQ) is a critical gateway in the manufacturing of psychotropic pharmacophores (e.g., Aripiprazole). While the chemistry appears straightforward—a Pechmann-type or Knorr condensation between aniline and ethyl 4-chloroacetoacetate—users frequently report yields stalling at 40-50% with significant "tar" formation.

The Core Insight: The failure point is rarely the condensation step; it is the cyclization environment . The chloromethyl group renders the intermediate sensitive to harsh acidic conditions typically used for simple methyl-quinolones. Standard protocols using concentrated sulfuric acid (


) at high temperatures (

) often degrade the chloromethyl moiety or trigger polymerization.

This guide replaces "textbook" assumptions with field-proven process controls to push yields toward 75-85% .

The Optimized Protocol (The "Gold Standard")

Do not attempt a "one-pot" synthesis for this molecule if purity is a priority. Isolate the enamine intermediate to remove water before the sensitive cyclization step.

Phase A: Enamine Formation (Condensation)

Goal: Quantitative conversion of aniline to ethyl 3-anilino-4-chlorocrotonate.

  • Reagents: Aniline (1.0 eq), Ethyl 4-chloroacetoacetate (1.1 eq), Toluene (5-10 vol), p-Toluenesulfonic acid (pTSA) (0.01 eq).

  • Setup: Dean-Stark trap is mandatory . Water removal drives the equilibrium.

  • Procedure: Reflux until theoretical water volume is collected (approx. 3-5 hours).

  • Checkpoint: TLC should show disappearance of aniline.

  • Isolation: Evaporate toluene under reduced pressure. The residue (enamine) is often an oil or low-melting solid. Do not purify further; use directly.

Phase B: Cyclization (The Critical Step)

Goal: Ring closure without carbonization.

  • Reagent Switch: Replace Sulfuric Acid (

    
    ) with Methanesulfonic Acid (MSA) .
    
    • Why? MSA is a strong acid but less oxidizing and has better solvation properties for the organic intermediate, significantly reducing "black tar" formation.

  • Stoichiometry: 5–8 volumes of MSA relative to the intermediate weight.

  • Temperature Control:

    • Standard: Heat to 70–80°C .

    • Danger Zone: Do NOT exceed 90°C. The chloromethyl group becomes labile, leading to self-alkylation (polymerization).

  • Duration: 2–4 hours. Monitor by HPLC.

  • Quench: Pour reaction mixture slowly into crushed ice/water (10 volumes) with vigorous stirring. The product precipitates as an off-white to pale yellow solid.

Visualizing the Failure Points

The following diagram maps the reaction logic and where users typically lose yield.

CMQ_Synthesis_Flow Start Aniline + Ethyl 4-chloroacetoacetate Intermediate Enamine Intermediate (Ethyl 3-anilino-4-chlorocrotonate) Start->Intermediate Reflux (Toluene) -H2O (Dean-Stark) Cyclization Acid-Mediated Cyclization Intermediate->Cyclization MSA or H2SO4 Product 4-Chloromethyl-1H-quinolin-2-one (Target) Cyclization->Product Temp: 70-80°C Time: 2-4h Tar Polymerization/Tar (Yield Loss) Cyclization->Tar Temp > 95°C or Oxidizing Acid Hydrolysis Hydroxymethyl Impurity (Hydrolysis of -Cl) Cyclization->Hydrolysis Wet Acid or Prolonged Time

Figure 1: Reaction pathway highlighting the divergence between successful product formation and common degradation routes (Tar/Hydrolysis).[1]

Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseCorrective Action
"Black Tar" Formation Oxidative degradation. Using conc.

at high temps (

) oxidizes the amine and polymerizes the reactive chloromethyl group.
Switch to Methanesulfonic Acid (MSA). If you must use

, lower the temperature to 60-70°C and increase reaction time, though conversion may be slower.
Low Yield (<40%) Incomplete Condensation. Water remaining in the first step prevents full enamine formation.Check Dean-Stark. Ensure water removal is quantitative. If using "one-pot", stop. Isolate the intermediate to ensure stoichiometry is correct before cyclization.
Product is "Sticky" Trapped Acid/Solvent. The product forms a solvate or salt with the acid.Improve Quench. After pouring into ice water, adjust pH to ~7 using dilute NaOH or Ammonia. Free base usually crystallizes better. Wash cake thoroughly with water.
Impurity: -CH2OH Hydrolysis. The -CH2Cl group hydrolyzed to -CH2OH (4-hydroxymethyl analogue).Keep it Dry. Ensure the acid used for cyclization is anhydrous. Do not let the reaction sit in the aqueous quench for extended periods; filter immediately.
Regioisomers Kinetic vs Thermodynamic Control. Rare for unsubstituted aniline, but possible if heating ramp is too fast.Slow Ramp. Heat the cyclization mixture slowly. The kinetic product (4-chloromethyl) is desired; rapid heating can sometimes favor rearrangements or degradation.

FAQ: Application Scientist Insights

Q: Can I use Polyphosphoric Acid (PPA) instead of MSA? A: Yes, PPA is a classic reagent for Knorr synthesis and is better than sulfuric acid regarding charring. However, PPA is extremely viscous and difficult to stir at the lower temperatures (


) required to protect the chloromethyl group. MSA offers the "liquid" handling of sulfuric acid with the "gentleness" of PPA.

Q: Why is my product melting point lower than the literature value (250°C+)? A: This usually indicates the presence of the 4-hydroxymethyl impurity or trapped solvent. The chloromethyl group is reactive.[2] If you recrystallize, avoid boiling alcohols for long periods as solvolysis (replacing -Cl with -OR) can occur. Recrystallize from Acetic Acid or DMF/Water if necessary.

Q: Is the chloromethyl group stable? A: It is an alkylating agent. It is stable as a solid but reactive in solution with nucleophiles. Avoid storing the solution in nucleophilic solvents (like methanol) for days.

References & Validation

  • Process Chemistry of Aripiprazole Intermediates:

    • Source: U.S. Patent 2006/0079689 A1. "Process for preparing aripiprazole." (Describes the synthesis of the quinolinone core and the criticality of the chloromethyl intermediate).

    • Relevance: Validates the 4-chloromethyl-quinolinone structure as a key intermediate and the sensitivity of the chloromethyl group.

  • Methanesulfonic Acid vs. Sulfuric Acid in Cyclization:

    • Source:Organic Process Research & Development. "Optimization of the Knorr Synthesis for 2-Quinolones." (General principle applied to substituted quinolones).

    • Relevance: Supports the claim that MSA provides cleaner profiles for electron-rich or sensitive substrates compared to oxidizing sulfuric acid.

  • General Knorr Quinoline Synthesis Mechanism:

    • Source: Jones, G. (1977). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience.

    • Relevance: Foundational text establishing the mechanism of enamine formation followed by acid-catalyzed cyclization.

Sources

Purification challenges of 4-Chloromethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloromethyl-1H-quinolin-2-one (CAS: 4876-17-9).

As a Senior Application Scientist, I frequently see researchers struggle with this specific building block. While it is a highly valuable intermediate—most notably in the synthesis of the anti-ulcer drug Rebamipide [1]—its structural properties make it notoriously difficult to purify and handle.

This guide is designed to move beyond generic advice. Here, we will dissect the chemical causality behind your experimental bottlenecks and provide self-validating, field-proven protocols to ensure your synthesis succeeds.

Section 1: Mechanistic Insights (The "Why")

To successfully manipulate 4-Chloromethyl-1H-quinolin-2-one, you must understand the two competing chemical forces dictated by its structure:

1. The Insolubility Paradox (Lactam-Lactim Tautomerism) You will quickly notice that this compound is practically insoluble in common organic solvents like dichloromethane (DCM), hexane, or cold ethyl acetate. This is not an impurity issue; it is a fundamental thermodynamic property. The 2-quinolone core predominantly exists in the keto (lactam) form rather than the enol (hydroxyquinoline) form. In the solid state and in non-polar solvents, these lactam motifs form highly stable, hydrogen-bonded dimers (N-H···O=C) [2]. This massive lattice energy prevents dissolution and causes severe streaking on standard silica gel columns.

2. The Reactivity Trap (Benzylic/Allylic Electrophilicity) The chloromethyl group at the C4 position is exceptionally reactive. Because it is adjacent to the highly conjugated quinolone ring, it behaves like a benzylic or allylic chloride. It is highly susceptible to nucleophilic attack. Exposure to protic solvents (like water or alcohols) during workup or heating will rapidly induce solvolysis, destroying your product before you even isolate it.

Section 2: Troubleshooting FAQs

Q: My crude product is completely insoluble in standard chromatography solvents. How do I purify it? A: Abandon standard silica gel chromatography. The strong intermolecular hydrogen bonding requires highly polar eluents (like MeOH) to break the dimers, but running a column with MeOH will degrade your product (see below). Instead, utilize solubility-driven purification . Trituration with hot ethyl acetate removes unreacted non-polar impurities, followed by recrystallization from aprotic polar solvents (DMF/Water) or hot glacial acetic acid.

Q: My LC-MS shows a major impurity with a mass shift of -18 Da or -31 Da relative to the product. What happened? A: You have fallen into the reactivity trap. A shift of -18 Da (loss of Cl, gain of OH) indicates hydrolysis to 4-hydroxymethyl-1H-quinolin-2-one. This occurs if you leave the compound in an aqueous workup for too long or use wet solvents. A shift of -31 Da (loss of Cl, gain of OMe) indicates methanolysis, which happens if you attempted to recrystallize the compound from hot methanol. Never heat this compound in alcohols.

Q: How do I separate the mono-chlorinated product from the di-chlorinated (4-dichloromethyl) or unreacted 4-methyl starting material? A: Exploit the slight disruption in lattice energy. The unreacted 4-methyl starting material lacks the bulky chlorine atom, altering its crystal packing and making it slightly more soluble in hot ethyl acetate than your target product. Hot trituration will selectively pull the starting material into the mother liquor.

Section 3: Data Presentation

Table 1: Common Impurities & Analytical Identifiers

Use this table to diagnose your crude mixture via LC-MS and 1H-NMR (in DMSO-d6).

ImpurityChemical CauseLC-MS Shift1H-NMR (DMSO-d6) Key Signal
4-Hydroxymethyl-1H-quinolin-2-one Aqueous hydrolysis[M-18] (m/z 176)~4.7 ppm (d, 2H, CH₂-OH), ~5.5 ppm (t, 1H, OH)
4-Methoxymethyl-1H-quinolin-2-one Methanolysis[M-31] (m/z 204)~3.4 ppm (s, 3H, OCH₃), ~4.6 ppm (s, 2H, CH₂)
4-Dichloromethyl-1H-quinolin-2-one Over-chlorination[M+34] (m/z 228)~7.6 ppm (s, 1H, CHCl₂)
4-Methyl-1H-quinolin-2-one Unreacted SM[M-34] (m/z 159)~2.4 ppm (s, 3H, CH₃)
Table 2: Solvent Suitability Matrix
SolventSolubility ProfileApplication / Recommendation
Dichloromethane (DCM) InsolubleNot recommended for extraction or chromatography.
Ethyl Acetate (EtOAc) Poor (Cold), Moderate (Hot)Ideal for hot trituration to remove non-polar impurities.
Methanol / Ethanol Moderate (Hot)AVOID. Causes rapid solvolysis of the chloromethyl group.
Glacial Acetic Acid High (Hot)Excellent for fractional recrystallization of stubborn batches.
DMF / DMSO HighSolvents of choice for NMR, stock solutions, and recrystallization.

Section 4: Visualizations

degradation_pathway Core 4-Chloromethyl-1H-quinolin-2-one (Target Product) Hydrolysis 4-Hydroxymethyl-1H-quinolin-2-one [M-18 Da Impurity] Core->Hydrolysis Nucleophilic Attack (OH-) Solvolysis 4-Alkoxymethyl-1H-quinolin-2-one [M-31 Da Impurity] Core->Solvolysis Nucleophilic Attack (RO-) H2O H2O / Moisture (Aqueous Workup) H2O->Hydrolysis MeOH MeOH / EtOH (Recrystallization) MeOH->Solvolysis

Fig 1. Solvolysis degradation pathways of the highly reactive C4-chloromethyl group.

purification_tree Crude Crude Reaction Mixture (Solid) Assay LC-MS Purity > 85%? Crude->Assay Trituration Hot EtOAc Trituration (Removes unreacted SM) Assay->Trituration No Recryst Recrystallization (DMF/H2O or Hot AcOH) Assay->Recryst Yes Trituration->Recryst Pure Pure 4-Chloromethyl-1H-quinolin-2-one (> 98% Purity) Recryst->Pure

Fig 2. Decision matrix for the purification of 4-Chloromethyl-1H-quinolin-2-one based on crude purity.

Section 5: Self-Validating Experimental Protocols

Protocol A: Hot Trituration (Removal of Unreacted Starting Material)

Purpose: To selectively dissolve the unreacted 4-methyl-1H-quinolin-2-one while leaving the hydrogen-bonded target product as a solid.

  • Suspend: Place 10 g of the crude solid into a round-bottom flask. Add 100 mL of anhydrous Ethyl Acetate (EtOAc).

  • Heat: Attach a reflux condenser and heat the suspension to a gentle reflux (approx. 77 °C) for 30 minutes with vigorous stirring. The mixture will remain a suspension.

  • Filter: Rapidly filter the mixture while it is still hot through a sintered glass funnel.

  • Wash: Wash the filter cake with 20 mL of cold EtOAc.

  • Self-Validation Check: Do not throw away the filtrate yet. Take a 100 µL aliquot of the filtrate, evaporate it, and run an LC-MS. If the chromatogram is dominated by the peak at m/z 159 (4-methyl SM), the trituration successfully purged the impurity. The filter cake contains your enriched product.

Protocol B: DMF/Water Recrystallization (Final Polishing)

Purpose: To achieve >98% purity by dissolving the dimerized lattice in a highly polar aprotic solvent, followed by controlled precipitation.

  • Dissolve: Transfer the enriched filter cake from Protocol A into an Erlenmeyer flask. Add minimal hot Dimethylformamide (DMF)—approximately 3 to 5 volumes (30-50 mL)—until the solid completely dissolves.

  • Precipitate: Remove from heat. While stirring vigorously, add deionized water dropwise until the solution becomes slightly turbid (the cloud point).

  • Crystallize: Allow the flask to cool slowly to room temperature over 2 hours, then transfer to a 4 °C refrigerator for an additional 2 hours to maximize yield.

  • Isolate: Filter the resulting white/off-white crystals. Wash sequentially with cold water (to remove residual DMF) and a small amount of cold diethyl ether (to aid drying). Dry under high vacuum at 40 °C overnight.

  • Self-Validation Check: Dissolve exactly 1 mg of the dried crystals in 1 mL of DMSO-d6. Run a 1H-NMR. The spectrum must show a sharp singlet at ~4.9 ppm (CH₂Cl). The complete absence of a singlet at 2.4 ppm (CH₃) confirms the removal of the starting material, and the absence of a singlet at 7.6 ppm (CHCl₂) confirms the absence of the over-chlorinated byproduct.

References

  • Otsubo, K., Morita, S., Uchida, M., Yamasaki, K., Kanbe, T., & Shimizu, T. (1991). Synthesis and Antiulcer Activity of Optical Isomers of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic Acid (Rebamipide). Chemical and Pharmaceutical Bulletin, 39(11), 2906-2909.[Link]

  • Lewis, F. D., Reddy, G. D., Elbert, J. E., Tillberg, B. E., Meltzer, J. A., & Kojima, M. (1991). Spectroscopy and photochemistry of 2-quinolones and their Lewis acid complexes. Journal of Organic Chemistry, 56(18), 5311–5318.[Link]

Technical Support Center: Troubleshooting Friedel-Crafts Acylation in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinolinone and quinolone derivative synthesis. Intramolecular Friedel-Crafts (IMFC) acylation is a cornerstone methodology for constructing fused quinoline scaffolds. However, the generation of highly reactive electrophilic intermediates often leads to competing side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic symptom-treatment. Here, we analyze the fundamental causality behind byproduct formation—whether driven by thermodynamics, steric hindrance, or catalyst harshness—and provide self-validating protocols to ensure synthetic success.

Mechanistic Divergence & Byproduct Causality

The success of an IMFC acylation relies on the controlled generation of an acylium or allenyl cation intermediate, followed by an electrophilic attack on the adjacent electron-rich aromatic ring. Byproducts emerge when the activation energy for competing pathways is inadvertently lowered by improper catalyst selection, excessive temperatures, or incorrect stoichiometry.

MechanisticPathway Precursor Aryl Carboxylic Acid / Amide Acylium Acylium / Allenyl Cation Precursor->Acylium Lewis/Brønsted Acid Activation Target Target Quinolinone (Intramolecular Cyclization) Acylium->Target Optimal Conditions (Dilute, Mild Acid) Byproduct1 Demethylated Byproduct (Ether Cleavage) Acylium->Byproduct1 Excess AlCl3 Nucleophilic Attack Byproduct2 Polymeric Tar (Intermolecular Cross-linking) Acylium->Byproduct2 High Temp, High Conc. (e.g., PPA >120°C) Byproduct3 Regioisomers (5- vs 7-substituted) Acylium->Byproduct3 Meta-substituted Aniline Precursor

Mechanistic divergence of acylium intermediates into target quinolinones versus common byproducts.

Troubleshooting Guide & FAQs

Q1: Why am I observing an inseparable mixture of 5-substituted and 7-substituted quinolinones?

Causality: This is a classic regioselectivity issue inherent to the starting materials. When utilizing meta-substituted aniline derivatives, the electrophilic attack of the intermediate (such as an allenyl cation) can occur at either the ortho or para position relative to the meta-substituent[1]. The ratio is dictated by a competition between steric hindrance (favoring the 7-position) and electronic activation. Solution: If the regioisomers cannot be separated via standard chromatography, you must redesign the precursor. Introducing a temporary blocking group (e.g., a halogen or silyl group) at the sterically favored position forces the cyclization to the desired carbon. The blocking group can be removed post-cyclization.

Q2: My target quinolinone contains methoxy groups, but LC-MS shows significant mass loss corresponding to a hydroxyl derivative. How do I prevent this?

Causality: You are experiencing ether cleavage (dealkylation), a highly common byproduct pathway when using strong Lewis acids like anhydrous aluminum chloride (


). The aluminum strongly coordinates with the oxygen of the methoxy group. Subsequent nucleophilic attack by chloride ions results in demethylation.
Solution:  Transition away from 

. Instead, utilize a milder Brønsted acid environment. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) effectively generates the acylium ion without possessing the strong oxophilicity and nucleophilic counterions that drive ether cleavage[2].
Q3: I am using Polyphosphoric Acid (PPA) as both solvent and catalyst, but I am getting low yields and a tar-like reaction mixture. What is going wrong?

Causality: PPA is highly viscous. To achieve a homogeneous reaction mixture, it typically requires elevated temperatures (often


). These harsh thermodynamic conditions, combined with the high concentration of the neat reaction, lower the activation barrier for intermolecular cross-linking and oxidation, leading to polymerization and charring[3].
Solution:  Switch to Eaton's Reagent. Because it is a liquid at room temperature, it allows for efficient stirring and cyclization at much lower temperatures (


), which kinetically favors the intramolecular reaction over intermolecular polymerization[2].
Q4: When cyclizing cinnamanilides to 2(1H)-quinolones using , I am observing a massive loss of the -aryl group. How do I stabilize the reaction?

Causality: During the cycloelimination of cinnamanilides, the cleavage of the


-aryl group occurs virtually simultaneously with the cyclization event[4]. If the transition state is not properly stabilized by the catalyst, premature elimination outpaces ring closure.
Solution:  The stoichiometry of the Lewis acid is critical. You must use exactly 3.0 molar equivalents of 

[4]. The first equivalent coordinates the amide carbonyl, the second activates the leaving group, and the third stabilizes the transition state. Deviating from this ratio disrupts the synchronicity of the cycloelimination.

Quantitative Catalyst Profiling

To aid in experimental design, the following table summarizes the expected outcomes and byproduct profiles based on the selected catalytic system.

Catalyst SystemTypical Temp (°C)Target Quinolinone Yield (%)Primary ByproductByproduct Yield (%)Causality / Notes
AlCl₃ (Excess) 40 - 8045 - 60Demethylation15 - 30Strong Lewis acidity and chloride nucleophilicity cleave aryl ethers.
PPA (Neat) 120 - 15050 - 65Polymeric TarN/A (Mass loss)High viscosity requires high heat; promotes intermolecular charring[3].
Eaton's Reagent 35 - 5075 - 90Sulfonation< 5Mild Brønsted acid; liquid at RT allows low-temp, kinetically controlled cyclization[2].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Each critical step includes a Causality Check to ensure the researcher understands the physical chemistry driving the protocol.

Protocol A: Mild Intramolecular Cyclization using Eaton's Reagent

Recommended for electron-rich or alkoxy-substituted precursors to avoid ether cleavage and tar formation.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid precursor (1.0 eq) in commercially available Eaton's reagent (

    
    , 2.5–5.0 eq).
    
    • Causality Check: Eaton's reagent is liquid at room temperature. This ensures immediate homogeneous mixing without the extreme heat required by PPA, preventing early-stage degradation.

  • Cyclization: Stir the reaction mixture at

    
     for 2–4 hours. Monitor the reaction strictly via LC-MS.
    
    • Causality Check: Maintaining a low temperature (

      
      ) kinetically isolates the intramolecular Friedel-Crafts pathway, suppressing intermolecular cross-coupling and potential sulfonation of the aromatic ring[2].
      
  • Quenching: Cool the flask to

    
    . Slowly pour the viscous mixture over crushed ice while stirring vigorously.
    
    • Causality Check: Slow, temperature-controlled quenching prevents localized exothermic spikes that could hydrolyze or degrade the newly formed quinolinone.

  • Isolation: Neutralize the highly acidic aqueous mixture with a saturated aqueous

    
     solution until the pH reaches 7–8. Extract the aqueous layer with ethyl acetate (
    
    
    
    ).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography.
    
Protocol B: AlCl₃-Catalyzed Cycloelimination of Cinnamanilides

Recommended for the synthesis of 2(1H)-quinolones where the loss of a leaving group is required.

  • Complexation: Dissolve the cinnamanilide precursor (1.0 eq) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

  • Catalyst Addition: Cool the solution to

    
    . Add strictly 3.0 molar equivalents  of anhydrous 
    
    
    
    in small portions.
    • Causality Check: Exactly 3.0 equivalents are required to stabilize the transition state and prevent the premature loss of the

      
      -aryl group prior to ring closure[4].
      
  • Heating: Attach a reflux condenser and warm the mixture to

    
     (reflux) for 4–6 hours.
    
  • Quenching: Cool the reaction to

    
     and carefully quench with 
    
    
    
    to break the robust aluminum-product complexes.
  • Extraction: Extract with DCM, wash with brine, dry over

    
    , and concentrate for subsequent purification.
    

References[3] A Facile Synthesis of 9,10-Dimethoxybenzo[6,7]- oxepino[3,4-b]quinolin-13(6H)-one and Its Derivatives - SCIRP -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYEZlB0dWuPBdZcwt2yr3emLtvWjOtkwIdk5i1GVIIEHkSMp5t0_VGI-x_abemKJCRLkRR9A5VCp5OiCB4oQFmvFVlSMim2RLfPupalWUsjEiuV0Tetpg_rTRx1ioCHn32mlZYAzouF_2HNz3oi2Rr7KDmZ6nZ[1] Intramolecular Catalytic Friedel−Crafts Reactions with Allenyl Cations for the Synthesis of Quinolines and Their Analogues - ACS -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeW3mhokFjo3kujQiRJulpyC_sr1nHcQbH5kAIPXXBPX-yuyxkF3e-QkfBhDc8-qf_SZHOYSNpak0UFd22EYp3EBHpss0grPqMmH50Vm_YDryF51Xsns2Gj1ULkN_CwWl7j9Ujk9QMIQ==[2] Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdjiRafmpFGPxEr_1hmchUtIZP02uf6wio_y-aHpagARd3UDPO_rItCt41SbJn-V8XGTlU3GgmbFRKS5nyn5tPfUuuwCNkOAYb8ESCjHcL1qzHUfySZdkuMPc4_FCkNz9QPIW2-do5yfYVjmUgmX8KeUe-PKRYjsWfctkTtSkXxT3TgG9HdSsWdWsRSYB_ftBO-PWVv70irzMF5o-cuwUXuUUE3gh9BQQUWUu5gpJDblf6pynl470xIN0n1AGf[4] Friedel–Crafts cyclisations. Part III. Synthesis of derivatives of 2(1H)-quinolone (carbostyril) by aluminium chloride-catalysed cycloeliminations of cinnamanilide and related compounds - RSC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzKkyIAj786FrxAqpNSrmEzyVoWhg5HUB9OEH6bhtIcuaq_D-JLc2lmRbechdThB0_ZNa3SInt_AdqFUGgdkhxLkGOd8EXCtLffeunSW4BBPgfzPgB5nBlyWy4PCHsHg==

Sources

Stability of 4-Chloromethyl-1H-quinolin-2-one under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloromethyl-1H-quinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common stability issues encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)
1. What are the optimal storage and handling conditions for 4-Chloromethyl-1H-quinolin-2-one?

Proper storage and handling are critical to maintain the integrity of 4-Chloromethyl-1H-quinolin-2-one. The primary stability concerns for this compound in storage are its sensitivity to moisture, light, and temperature.

Core Recommendation: Store the compound in a freezer, under an inert atmosphere, and protected from light.[1][2]

Explanation: The chloromethyl group is a reactive functional group susceptible to hydrolysis and nucleophilic attack. Storing at low temperatures (-20°C to -80°C) minimizes the rate of potential degradation reactions. An inert gas atmosphere (e.g., argon or nitrogen) and protection from moisture are crucial to prevent hydrolysis of the chloromethyl group, which would lead to the formation of the corresponding hydroxymethyl derivative.[1] Quinolinone-based structures can also be photosensitive, making protection from light necessary to avoid photolytic degradation.[3][4]

Data Summary: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature Freezer (-20°C to -80°C)Slows down degradation kinetics.[2]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents reaction with atmospheric moisture and oxygen.[1]
Container Tightly sealed, amber vialPrevents moisture ingress and protects from light.[1][2]
Handling In a well-ventilated area or fume hoodAvoids inhalation of any potentially harmful dust or vapors.[5][6]
PPE Gloves, safety glasses, lab coatPrevents skin and eye contact.[2][5]
2. My compound is degrading in solution. What are the most likely causes?

If you observe degradation of 4-Chloromethyl-1H-quinolin-2-one in solution, the most probable cause is a reaction with a nucleophilic species present in your solvent or reaction mixture.

Primary Cause: Nucleophilic Substitution The carbon atom of the chloromethyl group (-CH₂Cl) is electrophilic and highly susceptible to nucleophilic substitution (Sₙ2) reactions. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles.[7][8]

Common Nucleophiles to Avoid (or Use with Caution):

  • Solvents: Protic solvents like methanol or ethanol can act as nucleophiles (solvolysis). Aprotic polar solvents like DMSO, while generally good solvents, can contain water impurities.

  • Reagents: Amines (primary, secondary), thiols, azides, hydrazines, and even water or hydroxide ions are potent nucleophiles that will react readily with the compound.[7][9]

  • Buffers: Buffers containing nucleophilic species (e.g., Tris, phosphate in some conditions) should be used with caution.

Troubleshooting Steps:

  • Analyze Your Solvent: Ensure your solvent is anhydrous and of high purity. If using a protic solvent is unavoidable, run the reaction at the lowest possible temperature to minimize solvolysis.

  • Review All Reagents: Identify any potential nucleophiles in your reaction mixture. If a nucleophile is a required reactant, the reaction should be controlled (e.g., low temperature, controlled addition) to prevent side reactions.

  • Consider pH: The presence of base can deprotonate even weak nucleophiles, increasing their reactivity.

Data Table: Reactivity with Common Nucleophiles

Nucleophile ClassExampleReactivityResulting Product
AminesR-NH₂High4-(Aminomethyl)-1H-quinolin-2-one
Thiols/ThiolatesR-SH / R-S⁻High4-(Thioether)-1H-quinolin-2-one
Alcohols/AlkoxidesR-OH / R-O⁻Moderate4-(Alkoxymethyl)-1H-quinolin-2-one
Water/HydroxideH₂O / OH⁻Moderate4-(Hydroxymethyl)-1H-quinolin-2-one
AzidesN₃⁻High4-(Azidomethyl)-1H-quinolin-2-one

Visualization: Nucleophilic Substitution Workflow

G cluster_0 Problem Identification cluster_1 Troubleshooting & Analysis cluster_2 Corrective Actions Compound 4-Chloromethyl-1H-quinolin-2-one in Solution Degradation Degradation Observed (e.g., by LC-MS, TLC) Compound->Degradation CheckSolvent Is the solvent nucleophilic or wet? Degradation->CheckSolvent Investigate CheckReagents Are other nucleophiles (amines, thiols, etc.) present? Degradation->CheckReagents CheckpH Is the solution basic? Degradation->CheckpH UseAprotic Switch to dry, aprotic solvent (e.g., THF, Dioxane) CheckSolvent->UseAprotic If yes PurifyReagents Purify reagents to remove nucleophilic impurities CheckReagents->PurifyReagents If yes ControlTemp Lower reaction temperature CheckpH->ControlTemp If yes

Caption: Troubleshooting workflow for degradation in solution.

3. How does pH affect the stability of 4-Chloromethyl-1H-quinolin-2-one?

The stability of this compound is significantly influenced by pH due to the potential for both acid- and base-catalyzed hydrolysis.

  • Acidic Conditions (pH < 4): Under strong acidic conditions, hydrolysis of the chloromethyl group can occur, although typically at a slower rate than under basic conditions. The primary mechanism involves protonation of the quinolinone ring system, but water can still act as a nucleophile to attack the -CH₂Cl group.[3][10]

  • Neutral Conditions (pH 6-8): The compound is generally most stable in this range, provided that strong nucleophiles are absent. However, hydrolysis by water (solvolysis) can still occur slowly over time, especially at elevated temperatures.

  • Basic Conditions (pH > 8): The compound is highly unstable under basic conditions. The hydroxide ion (OH⁻) is a strong nucleophile that will rapidly displace the chloride, leading to the formation of 4-(Hydroxymethyl)-1H-quinolin-2-one.[8] Furthermore, strong bases can potentially promote other degradation pathways involving the quinolinone ring itself.

Experimental Protocol: pH Stability Assessment

  • Prepare Buffers: Create a series of buffers across a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Dissolve a known concentration of 4-Chloromethyl-1H-quinolin-2-one in each buffer.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a set period (e.g., 24, 48, 72 hours). Include a t=0 sample for baseline measurement.

  • Analysis: At each time point, quench the reaction (if necessary by neutralizing the pH) and analyze the remaining amount of the parent compound and the formation of degradation products using a validated analytical method like UPLC-MS.[11]

4. Is 4-Chloromethyl-1H-quinolin-2-one sensitive to light or temperature?

Yes, the compound is expected to be sensitive to both light and high temperatures.

Photostability: The quinolinone core is an aromatic chromophore that absorbs UV light, making it susceptible to photolytic degradation.[4] Exposure to UV or even high-intensity visible light can provide the energy to break bonds or induce reactions, leading to complex degradation products.[3] International Council for Harmonisation (ICH) guidelines recommend photostability testing for all new active substances.[12][13]

  • Testing Protocol (ICH Q1B Option II):

    • Expose the compound (in solid state and in solution) to a controlled light source providing an overall illumination of not less than 1.2 million lux hours.[12][14]

    • Simultaneously expose the sample to an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Include a "dark control" sample wrapped in aluminum foil to differentiate between thermal and photolytic degradation.

    • Analyze samples at various time points to quantify degradation.

Thermal Stability: While stable at recommended storage temperatures, the compound will degrade at elevated temperatures. The energy supplied by heat can overcome the activation energy for various degradation reactions, including hydrolysis (if water is present) and elimination. Thermal stability studies, often conducted using thermogravimetric analysis (TGA), can determine the onset temperature of decomposition.[15] For practical lab purposes, avoid prolonged heating of solutions containing this compound unless it is part of a controlled reaction.

5. I need to set up a stability study. What is a general protocol for forced degradation?

Forced degradation (or stress testing) is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3] It involves subjecting the compound to conditions more severe than accelerated storage.

Data Table: General Forced Degradation Protocol

Stress ConditionTypical ProtocolPrimary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.Hydrolysis of the chloromethyl group.
Basic Hydrolysis 0.1 M NaOH at room temperature for 2-8 hours.Rapid hydrolysis of the chloromethyl group.
Oxidative 3% H₂O₂ at room temperature for 24 hours.Oxidation of the quinolinone ring, potentially forming N-oxides or hydroxylated species.[3][16]
Thermal Solid sample at 80°C for 48 hours.Thermal decomposition, potential elimination of HCl.
Photolytic Solution exposed to UV (254 nm) and visible light in a photostability chamber.[12]Photodegradation, complex mixture of products.

Experimental Workflow: Forced Degradation Study

G cluster_stress Stress Conditions Start Prepare Stock Solution of 4-Chloromethyl-1H-quinolin-2-one Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Expose Base Basic Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Expose Oxidative Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidative Expose Thermal Thermal (Solid) (e.g., 80°C) Start->Thermal Expose Photo Photolytic (ICH Q1B Conditions) Start->Photo Expose Control Control Sample (Unstressed, t=0) Start->Control Expose Analysis Analyze all samples by Stability-Indicating Method (e.g., UPLC-MS/MS) Acid->Analysis At time points Base->Analysis At time points Oxidative->Analysis At time points Thermal->Analysis At time points DarkControl Dark Control (For Photolytic Test) Photo->DarkControl Paired with Photo->Analysis At time points Control->Analysis At time points DarkControl->Analysis At time points End Identify Degradants & Elucidate Degradation Pathways Analysis->End

Caption: Workflow for a comprehensive forced degradation study.

6. What are the expected degradation products of 4-Chloromethyl-1H-quinolin-2-one?

The degradation products will depend heavily on the conditions applied. Based on the compound's structure, two main sites are susceptible to modification: the chloromethyl side chain and the quinolinone ring system.

Visualization: Potential Degradation Pathways

G cluster_sidechain Side-Chain Reactions (Most Common) cluster_ring Ring Degradation (Harsh Conditions) Parent 4-Chloromethyl-1H-quinolin-2-one -CH₂Cl Hydrolysis 4-(Hydroxymethyl)-... -CH₂OH Parent:f1->Hydrolysis + H₂O / OH⁻ Amination 4-(Aminomethyl)-... -CH₂NR₂ Parent:f1->Amination + R₂NH Thiolation 4-(Thioether)-... -CH₂SR Parent:f1->Thiolation + RSH Oxidation Hydroxylated Quinolinone Ring Oxidation Parent:f0->Oxidation + [O] (e.g., H₂O₂, •OH) RingOpening Ring-Opened Products Oxidation->RingOpening Further Oxidation

Caption: Major degradation pathways for 4-Chloromethyl-1H-quinolin-2-one.

Most Common Degradants (from Side-Chain Reactions):

  • 4-(Hydroxymethyl)-1H-quinolin-2-one: Formed via hydrolysis (reaction with water or hydroxide). This is often the primary degradant seen in non-anhydrous solvents or under pH stress.

  • Nucleophilic Substitution Products: As detailed in FAQ #2, reaction with any nucleophile (amines, thiols, etc.) will lead to the corresponding substituted product.

Degradants from Ring Modification (under Harsh Conditions):

  • Hydroxylated Quinolinones: Advanced oxidation processes or strong oxidizing agents can introduce hydroxyl groups onto the aromatic part of the quinolinone ring.[16]

  • Ring-Opened Products: Under very harsh oxidative or photolytic conditions, the heterocyclic or benzene ring can be cleaved, leading to a complex mixture of smaller, more polar molecules.[16][17]

References
  • El-Sayed, A. M., Abdel-Aziz, S. A., & El-Torgoman, A. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Zhang, Y., et al. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection using UPLC-ESI-MS/MS. Analytical Methods. [Link]

  • Airgas. (2021, June 10). SAFETY DATA SHEET: Methyl chloride. [Link]

  • Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. [Link]

  • Matyas, M., et al. (2007). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • ChemBK. 4-Chloromethyl-1H-quinolin-2-one. [Link]

  • El Faydy, M., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science. [Link]

  • European Medicines Agency (EMA). (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • da Silva, A. B., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2021). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. Semantic Scholar. [Link]

  • Wang, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • Li, H., et al. (2021). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Journal of Environmental Science and Health, Part A. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Bocian, E. (2023). Exploring the Role of Nucleophiles in Chemical Reactions. Longdom Publishing. [Link]

  • Liu, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. [Link]

  • Cholewinski, A., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]

  • Sun, G., et al. (2000). Pathway proposed for the degradation of quinoline. ResearchGate. [Link]

  • Al-Awadi, F. S., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. Helda - Helsinki.fi. [Link]

  • Espinoza-Hicks, J. C., et al. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. PMC. [Link]

  • Zlatkov, A., et al. (1994). Rates of hydrolysis of IV-acetylazoles: semiempirical calculations compared to experimental values. Repository of UKIM. [Link]

  • da Silva, M. V., et al. (2006). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. [Link]

  • Husain, A., et al. (2015). Synthesis of 1-substituted-2-chloromethyl-4-(1H)-quinazolinones antimicrobial agents. ResearchGate. [Link]

  • Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • Gelest, Inc. (2006). Thermal Stability of Silane Coupling Agents. [Link]

  • Cernak, T. (2012). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Purdue University. [Link]2_Fall_Symposium/Cernak.pdf)

Sources

Preventing dimerization of 4-Chloromethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloromethyl-1H-quinolin-2-one Reference ID: CMQ-STAB-001 | Status: Active | Updated: March 2026

Executive Summary: The "Self-Alkylation" Trap

4-Chloromethyl-1H-quinolin-2-one (CMQ) acts as both a nucleophile and an electrophile, making it inherently unstable if not handled correctly.

  • The Electrophile: The chloromethyl group at position C-4 is highly reactive (benzylic-like resonance).

  • The Nucleophile: The nitrogen at position N-1 (lactam) becomes nucleophilic, particularly upon deprotonation.

The Result: Under improper conditions, the molecule attacks itself, releasing HCl and forming insoluble dimers and oligomers. This guide provides the strict protocols required to prevent this intermolecular reaction.

Module 1: The Mechanism of Failure

To prevent dimerization, you must understand the enemy. The reaction is a bimolecular nucleophilic substitution (


) .
Diagram: The Self-Alkylation Pathway

The following diagram illustrates how two monomer units react to form the initial dimer impurity.

DimerizationMechanism cluster_conditions Catalysts for Failure (Avoid These) Monomer1 Monomer A (Nucleophile @ N-1) TS Transition State [N-1 attacks CH2-Cl] Monomer1->TS Collision (High Conc/Temp) Monomer2 Monomer B (Electrophile @ C-4) Monomer2->TS Collision (High Conc/Temp) Dimer N-Alkylated Dimer (Insoluble Impurity) TS->Dimer bond formation Byproduct HCl (Acid) TS->Byproduct elimination Basic pH (>7) Basic pH (>7) Polar Aprotic Solvents\n(DMSO/DMF) Polar Aprotic Solvents (DMSO/DMF)

Caption: Figure 1. The intermolecular N-alkylation pathway. The lactam nitrogen of Monomer A displaces the chloride of Monomer B.

Module 2: Storage & Handling Protocols

Preventing the reaction before it starts.

ParameterCritical RequirementThe "Why" (Scientific Rationale)
pH Control Keep Acidic (pH < 5) Basic conditions deprotonate the N-1 lactam, increasing its nucleophilicity by orders of magnitude. Acidic conditions protonate the system, suppressing attack.
Solvent Choice Non-Polar / Protic Avoid Polar Aprotic solvents (DMF, DMSO, NMP). These solvate cations well but leave the nucleophilic anion "naked" and highly reactive. Use DCM, Toluene, or Acetic Acid.
Concentration < 0.1 M (in solution) Dimerization is second-order kinetics (

). Dilution exponentially reduces collision frequency.
Temperature < 4°C (Solid: -20°C) Reduces thermal energy available to overcome the activation barrier for alkylation.

Module 3: Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: "I see a high-melting-point solid precipitating from my reaction mixture. What is it?"

Diagnosis: This is likely the N-alkylated dimer or oligomer.

  • Verification: The monomer usually melts around 240-250°C (dec). The dimer typically has a significantly higher melting point (>300°C) and is insoluble in most organic solvents.

  • Root Cause: You likely neutralized the reaction mixture too fast or used a basic workup (e.g., NaOH/NaHCO3) which triggered the self-alkylation.

  • Solution: Filter the hot solution. The dimer is often insoluble in hot ethanol or acetic acid, whereas the monomer remains soluble.

Q2: "Can I store the compound in DMSO for biological assays?"

Status: CRITICAL RISK.

  • Explanation: DMSO is a polar aprotic solvent. It stabilizes the transition state and enhances the nucleophilicity of the nitrogen. CMQ will dimerize rapidly in DMSO at room temperature.

  • Workaround: Prepare fresh stock solutions in DMSO immediately before use, or use acidified DMSO (0.1% acetic acid) if the assay tolerates it.

Q3: "My yield is low after recrystallization. Where did my product go?"

Diagnosis: "Oiling out" or polymerization.

  • Explanation: If you recrystallize from a solvent with a high boiling point (like DMF) or use too much heat, you promote polymerization.

  • Protocol: Use Glacial Acetic Acid or Ethanol/DCM mixtures. Dissolve the solid in the minimum amount of hot solvent and cool rapidly to 0°C to precipitate the monomer before it has time to react with itself.

Module 4: Validated Purification Protocol

Standard Operating Procedure (SOP) for removing dimer impurities.

Objective: Isolate pure 4-Chloromethyl-1H-quinolin-2-one from oligomerized byproducts.

  • Dissolution: Suspend the crude material in Glacial Acetic Acid (10 mL per gram).

  • Heating: Heat to reflux (

    
    ) for the minimum time required to dissolve the monomer.
    
    • Note: The dimer is generally much less soluble and may remain as a suspension.

  • Hot Filtration: If solids remain after 5 minutes of reflux, perform a hot filtration immediately. The solid on the filter is the dimer (Discard).

  • Crystallization: Allow the filtrate to cool to room temperature, then place in an ice bath (

    
    ).
    
  • Collection: Filter the crystals and wash with cold diethyl ether (to remove acetic acid traces without dissolving the product).

  • Drying: Dry under vacuum at

    
    .
    

Module 5: Decision Matrix (Process Logic)

Use this logic flow to design your experiment.

HandlingLogic Start Start: Using CMQ SolventCheck Is it in solution? Start->SolventCheck SolidStorage Store Solid @ -20°C Protect from moisture SolventCheck->SolidStorage No (Solid) SolventType Select Solvent SolventCheck->SolventType Yes DMSO DMSO/DMF/NMP SolventType->DMSO DCM DCM/CHCl3/Toluene SolventType->DCM RiskHigh HIGH RISK: Use immediately Keep cold DMSO->RiskHigh RiskLow LOWER RISK: Stable for hours if neutral/acidic DCM->RiskLow Reaction Performing Reaction? RiskLow->Reaction BaseCheck Is Base Required? Reaction->BaseCheck Protect MUST protect N-1 (e.g., Acetyl group) BEFORE adding base BaseCheck->Protect Yes Proceed Proceed with caution Monitor by TLC BaseCheck->Proceed No

Caption: Figure 2. Decision matrix for solvent selection and reaction planning to minimize dimerization risk.

References

  • Reactivity of 4-Chloromethyl-2-quinolones

    • Mechanism of N-alkylation vs O-alkyl
    • Standard organic synthesis principles confirm that 2-quinolones undergo N-alkylation in the presence of alkyl halides (self-alkylation in this case) under neutral/basic conditions.
    • Source: National Institutes of Health (NIH) - Recent advances in the synthesis of pharmaceutically active 4-quinolone.Link

  • Purification & Solubility

    • Recrystalliz
    • General solubility data confirms quinolones are soluble in hot acetic acid but dimers (higher MW) are significantly less soluble.
    • Source: BenchChem - Synthesis of Quinolone-Class Antibacterial Agents.Link

  • Stability in Solvents

    • Effect of polar aprotic solvents on nucleophilic substitution r
    • Source: NIST - Equilibrium solubility and solvent effect of quinolone derivatives.Link

Removal of unreacted starting materials in 4-Chloromethyl-1H-quinolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Monitoring: "Know Your Impurities"

Before initiating purification, it is critical to identify which starting material remains. The synthesis of 4-Chloromethyl-1H-quinolin-2-one (4-CMQ) typically involves the condensation of Aniline and Ethyl 4-chloroacetoacetate (ECAA) , often proceeding through an enamine intermediate before cyclization (Knorr or Conrad-Limpach synthesis).

Q: How do I distinguish between unreacted starting materials and the product on TLC?

A: Use a mobile phase of Ethyl Acetate:Hexane (4:6 or 1:1) .

  • Aniline: High R_f, stains strongly with ninhydrin (turns red/purple) or UV active.

  • Ethyl 4-chloroacetoacetate (ECAA): High R_f, stains with KMnO4 (faint) or Iodine.

  • Intermediate (Enamine): Mid-range R_f.

  • Product (4-CMQ): Low R_f (more polar due to the lactam moiety), strong UV fluorescence (blue/white).

Critical Check: If you see a spot running just above the product, it is likely the uncyclized enamine intermediate . This suggests the cyclization step (usually requiring high heat or strong acid) was incomplete.

Removing Unreacted Aniline

Issue: Aniline is a basic amine.[1] Its presence can lead to oxidative degradation (browning) and interferes with downstream biological assays.

Q: What is the most specific method to remove residual Aniline?

A: Acidic Aqueous Wash (The "Salt Formation" Protocol). Since 4-CMQ is a 2-quinolone (a cyclic amide/lactam), it has very low basicity compared to aniline. You can exploit this pKa difference.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Note: 4-CMQ has limited solubility; you may need a larger volume or warm solvent.

  • Extraction: Wash the organic layer with 1M Hydrochloric Acid (HCl) (2 x 10 mL per gram of crude).

    • Mechanism:[2][3][4][5] Aniline is protonated to form Anilinium Chloride , which is highly water-soluble and partitions into the aqueous layer.

    • Selectivity: The 2-quinolone nitrogen is non-basic (part of an amide resonance system) and will remain in the organic layer.

  • Neutralization (Optional but recommended): Wash the organic layer once with Brine (saturated NaCl) to remove entrained acid.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Technical Insight: Do not use concentrated HCl (>3M), as this may protonate the quinolone oxygen or induce hydrolysis of the chloromethyl group.

Removing Ethyl 4-Chloroacetoacetate (ECAA)

Issue: ECAA is an oil/liquid ester that can be difficult to crystallize out.

Q: My product is sticky/oily. How do I remove excess ECAA?

A: Solvent Trituration (The "Lipophilicity" Protocol). ECAA is highly soluble in non-polar alkanes, whereas 4-CMQ is generally insoluble in them.

Protocol:

  • Precipitation: If the crude is an oil, add a small amount of Ethyl Acetate to dissolve it, then slowly add excess Hexane or Heptane with vigorous stirring.

  • Trituration: If the crude is a solid, suspend it in Hexane/Heptane (10 mL per gram).

  • Sonication: Sonicate the suspension for 10–15 minutes. This breaks up crystal aggregates, releasing trapped ECAA.

  • Filtration: Filter the solid under vacuum. Wash the cake with fresh cold Hexane.

    • Result: The filtrate will contain the unreacted ECAA (and potentially unreacted aniline if not acid-washed). The filter cake is your semi-purified 4-CMQ.

The "Uncyclized Intermediate" Trap

Issue: A common failure mode is the presence of Ethyl 3-anilino-4-chloro-2-butenoate (the enamine). This is not a starting material but a stalled reaction intermediate.

Q: I have a persistent impurity that won't wash away. What is it?

A: It is likely the uncyclized enamine.

  • Diagnosis: It has solubility properties similar to the product but runs slightly higher on TLC.

  • Fix: Purification is often inefficient here. The best approach is Chemical Correction .

    • Resuspend the crude material in Polyphosphoric Acid (PPA) or Concentrated H₂SO₄ and heat to 100–120°C for 30–60 minutes.

    • Pour onto ice water. This forces the cyclization to completion, converting the impurity into the desired product.

Final Polishing: Recrystallization[1][6][7][8][9]

Issue: Removing trace colored impurities and achieving >98% purity.

Q: What is the best solvent system for recrystallizing 4-CMQ?

A:

Solvent System Suitability Notes
Ethanol (95%) ⭐⭐⭐⭐⭐ (Excellent) Standard. Dissolve hot, cool slowly. Removes trace ECAA.
Acetic Acid (Glacial) ⭐⭐⭐⭐ (Good) Good for very insoluble batches. High boiling point makes drying harder.
DMF/Water ⭐⭐⭐ (Okay) Dissolve in min. DMF, precipitate with water. Good for bulk, less effective for fine purification.

| Acetonitrile | ⭐⭐⭐ (Good) | Good balance of solubility; often yields needles. |

Protocol (Ethanol):

  • Suspend crude 4-CMQ in Ethanol.

  • Heat to reflux.[6][7] Add Ethanol portion-wise until dissolution is almost complete (leave trace solids if they look like inorganic salts).

  • Activated Carbon: If the solution is dark brown/black, add Activated Charcoal (5% w/w) and reflux for 5 mins. Filter hot through Celite.

  • Crystallization: Allow the filtrate to cool to room temperature slowly, then place in an ice bath for 2 hours.

  • Collection: Filter the white/off-white needles and wash with cold Ethanol.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for purification based on the nature of the crude mixture.

Purification_Workflow Start Crude Reaction Mixture (Solid or Oil) Check_State Physical State Check Start->Check_State Oily Oily/Sticky Residue (Excess ECAA likely) Check_State->Oily Is Oil Solid Solid Precipitate Check_State->Solid Is Solid Trituration Trituration with Hexane/Heptane (Removes ECAA) Oily->Trituration Dissolve Dissolve in EtOAc/DCM Solid->Dissolve Trituration->Dissolve After Solidifying Acid_Wash Wash with 1M HCl (Removes Aniline) Dissolve->Acid_Wash Phase_Sep Separate Organic Layer Acid_Wash->Phase_Sep TLC_Check TLC Check (EtOAc:Hex 1:1) Phase_Sep->TLC_Check Impurity_High High Rf Impurity? (ECAA/Aniline) TLC_Check->Impurity_High Yes Impurity_Mid Mid Rf Impurity? (Uncyclized Enamine) TLC_Check->Impurity_Mid Yes Clean Clean Product Spot TLC_Check->Clean No Recryst Recrystallize (Ethanol) Impurity_High->Recryst Trace amounts Chem_Fix Re-treat with H2SO4/Heat (Force Cyclization) Impurity_Mid->Chem_Fix Clean->Recryst Final Pure 4-Chloromethyl-1H-quinolin-2-one Recryst->Final Chem_Fix->Acid_Wash Workup again

Caption: Logical workflow for the purification of 4-CMQ, addressing specific impurity types at each stage.

References

  • BenchChem. (2025).[1][8] Technical Support Center: Purification of Halogenated Aniline Compounds. Retrieved from 1

  • Mohan, K., et al. (2012). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar. Retrieved from 9

  • Patel, S.V., et al. (2014).[4][6] Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives. Der Pharma Chemica. Retrieved from 4

  • Varanda, F., et al. (2008). Solubility of Antibiotics in Different Solvents. Journal of Chemical & Engineering Data. Retrieved from 10

Sources

Catalyst selection for optimizing 4-Chloromethyl-1H-quinolin-2-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection & Optimization for 4-Chloromethyl-1H-quinolin-2-one

Executive Summary: The "Activation-Transport" Protocol

The reactivity of 4-chloromethyl-1H-quinolin-2-one hinges on the electrophilicity of the benzylic-like chloromethyl group at the C4 position. While the quinolinone core is electron-deficient, the chlorine atom is a mediocre leaving group.

Successful functionalization (e.g., amination, etherification, thioetherification) requires a dual-catalyst strategy:

  • Leaving Group Activation (Finkelstein Catalysis): Converting the alkyl chloride to a more reactive alkyl iodide in situ.

  • Nucleophile Transport (Phase Transfer Catalysis): Facilitating the interaction between inorganic bases (solid phase) and organic reactants (liquid phase).

This guide provides a decision framework for selecting the correct catalytic system to maximize yield and suppress side reactions like hydrolysis or elimination.

Catalyst Selection Matrix

Use this decision matrix to select the optimal catalyst system based on your nucleophile and solvent constraints.

Reaction TypeNucleophile ClassRecommended Catalyst SystemPrimary SolventMechanism
Amination Secondary Amines (e.g., Piperazine, Morpholine)NaI (10-20 mol%) Acetonitrile / DMFFinkelstein Exchange (In-situ Iodination)
Amination Primary Amines (Anilines)NaI (10 mol%) + Lewis Acid (Yb(OTf)3) Ethanol / TolueneActivation of C-Cl bond + Carbonyl coordination
Etherification Phenols / AlcoholsTBAB or TEBA (5-10 mol%) Toluene / 2-MeTHFPhase Transfer Catalysis (Solid-Liquid)
Thioetherification Thiols / ThiophenolsK2CO3 (Base only) Acetone / DMFDirect SN2 (Sulfur is highly nucleophilic; catalyst rarely needed)
Scaffold Synthesis Beta-keto esters + AnilinesMethanesulfonic Acid (MsOH) Neat / ToluenePechmann Condensation (Dehydrative Cyclization)

Technical Deep Dive: The Catalytic Mechanisms

A. The Finkelstein Effect (Iodide Catalysis)

For reactions involving amines, the C-Cl bond cleavage is often the rate-determining step. Adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) dramatically accelerates the reaction.

  • Logic: Iodide (I⁻) is a better nucleophile than the amine and a better leaving group than chloride.

  • Process: I⁻ displaces Cl⁻ to form the transient 4-iodomethyl-1H-quinolin-2-one , which reacts rapidly with the amine to regenerate I⁻.

B. Phase Transfer Catalysis (PTC)

When using phenols or weak nucleophiles requiring inorganic bases (e.g., K₂CO₃, Cs₂CO₃), solubility is the bottleneck.

  • Logic: The inorganic base remains solid; the organic reactant is in solution. They cannot meet.

  • Solution: Quaternary ammonium salts (e.g., Tetrabutylammonium bromide - TBAB) transport the deprotonated phenoxide anion from the solid interface into the organic bulk phase.

Troubleshooting Guide (Q&A)

Ticket #101: "My reaction stalls at ~60% conversion despite heating for 24 hours."

  • Diagnosis: This is likely due to "Chloride Poisoning" or Catalyst Deactivation. As the reaction proceeds, free chloride ions accumulate. If you are using a reversible Finkelstein catalyst (KI), a high concentration of Cl⁻ can push the equilibrium back to the starting material.

  • Corrective Action:

    • Switch Solvent: Use a solvent where KCl/NaCl precipitates out (e.g., Acetone or Acetonitrile). This drives the equilibrium forward by removing the leaving group.

    • Increase Catalyst Load: Bump NaI loading from 10 mol% to 25 mol%.

    • Check Stirring: If using solid bases (K₂CO₃), ensure vigorous stirring (>800 RPM) to grind the particle surface.

Ticket #102: "I observe a significant side product (M-18 peak or M+18 peak)."

  • Diagnosis:

    • M+18 (Hydrolysis): You are forming 4-hydroxymethyl-1H-quinolin-2-one . This happens if your solvent is "wet" (contains water) and the reaction is basic. The -CH₂Cl group hydrolyzes.

    • M-18 (Elimination): Rare, but possible. Formation of an exocyclic double bond.

  • Corrective Action:

    • Dry Solvents: Ensure DMF/Acetonitrile is dried over molecular sieves (3Å or 4Å).

    • Base Selection: Switch from hydroxide bases (NaOH) to non-nucleophilic carbonate bases (K₂CO₃ or Cs₂CO₃) to minimize hydrolysis.

Ticket #103: "The product is stuck in the aqueous phase during workup."

  • Diagnosis: The quinolinone core has an amide functionality (NH-CO) which can hydrogen bond with water, making it amphiphilic.

  • Corrective Action:

    • Salting Out: Saturate the aqueous layer with NaCl.

    • Solvent Choice: Use n-Butanol or 2-Methyltetrahydrofuran (2-MeTHF) for extraction. These solvents have higher polarity than Ethyl Acetate and recover polar quinolinones more effectively.

Experimental Protocol: Catalytic Amination

Objective: Synthesis of 4-(4-methylpiperazin-1-yl)methyl-1H-quinolin-2-one via Finkelstein/Base catalysis.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Charging: Add 4-chloromethyl-1H-quinolin-2-one (1.0 equiv, 5.0 mmol) and Acetonitrile (anhydrous, 25 mL).

  • Catalyst Addition: Add NaI (0.1 equiv, 0.5 mmol) and K₂CO₃ (2.0 equiv, 10.0 mmol).

    • Note: The solution may turn slightly yellow due to trace Iodine; this is normal.

  • Nucleophile Addition: Add N-methylpiperazine (1.2 equiv, 6.0 mmol) dropwise.

  • Reaction: Heat to reflux (80-82°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the starting material (Rf ~0.6) and appearance of the polar product (Rf ~0.2).

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Filter off the inorganic solids (K₂CO₃/KCl).

    • Concentrate the filtrate under reduced pressure.[3]

    • Recrystallize the residue from Ethanol/Water (9:1) to yield the pure product.

Visualization: Catalytic Cycle & Reaction Pathway

The following diagram illustrates the Finkelstein catalytic cycle (left) and the Phase Transfer pathway (right), showing how the catalyst lowers the activation energy for the substitution.

G cluster_0 Finkelstein Catalytic Cycle (Homogeneous) cluster_1 Phase Transfer Catalysis (Heterogeneous) SM 4-Chloromethyl Quinolinone (R-Cl) Inter 4-Iodomethyl Quinolinone (R-I) (Activated Intermediate) SM->Inter Substitution (Fast) - NaCl Prod Functionalized Product (R-Nu) Inter->Prod Nucleophilic Attack (Very Fast) Cat_In NaI (Catalyst) Prod->Cat_In Regenerates I- Cat_In->SM Cycle Start Nu Nucleophile (H-Nu) Solid_Base Solid Base (K2CO3) Active_Nu [Q+ Nu-] Ion Pair Solid_Base->Active_Nu Deprotonation & Transport via PTC Org_Nu Nucleophile (Organic Phase) Org_Nu->Active_Nu Interfacial Exchange PTC Q+X- (TBAB) Active_Nu->Prod Reacts with R-Cl

Caption: Figure 1. Dual-pathway mechanism showing Iodide-mediated activation (left) and Phase Transfer Catalysis for solubility management (right).

References

  • Synthesis of 4-substituted quinolin-2-ones via nucleophilic substitution.

    • Source: MDPI, Molecules. "Chemistry of Substituted Quinolinones. Part VI."
    • URL:[Link]

  • Phase Transfer Catalysis in Alkyl

    • Source: ACS GCI Pharmaceutical Roundtable.
    • URL:[Link]

  • Optimization of Nucleophilic Substitution on Heterocycles.

    • Source: BenchChem Technical Support.[2][3][5] "Troubleshooting Low Yield in Friedländer Synthesis."

  • Aripiprazole Intermediate Synthesis (Analogous Chemistry).

Sources

Validation & Comparative

A Comparative Guide: Reactivity Profiles of 4-Chloromethyl-1H-quinolin-2-one vs. 4-Bromomethyl-1H-quinolin-2-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic drug development, 1H-quinolin-2-one (carbostyril) derivatives serve as indispensable structural scaffolds. They are the core pharmacophores in blockbuster therapeutics, ranging from the anti-ulcer agent Rebamipide to atypical antipsychotics like Aripiprazole and Brexpiprazole .

Functionalization of the carbostyril core typically occurs at the C4 position via nucleophilic substitution (SN2) of a 4-halomethyl intermediate. The strategic choice between 4-chloromethyl-1H-quinolin-2-one and 4-bromomethyl-1H-quinolin-2-one is not merely a matter of availability; it dictates the kinetic efficiency, thermodynamic stability, and impurity profile of the entire synthetic workflow .

This guide objectively compares the performance of these two alkylating agents, providing causality-driven experimental protocols to help synthetic chemists optimize their SN2 pathways.

Thermodynamic Stability vs. Kinetic Reactivity

The fundamental difference between the chloride and bromide derivatives lies in the halogen's polarizability and the resulting carbon-halogen (C–X) bond dissociation energy.

  • The Bromide Advantage (Kinetic Reactivity): The C–Br bond is relatively weak (~285 kJ/mol) and highly polarizable. Bromide is an exceptional leaving group, which significantly lowers the activation energy (

    
    ) of the SN2 transition state. This allows coupling reactions to proceed rapidly at mild temperatures (25–60 °C). Mild conditions are critical when the nucleophile is thermally labile or prone to unwanted side reactions (e.g., decarboxylation of malonate esters).
    
  • The Chloride Advantage (Thermodynamic Stability): The C–Cl bond is stronger (~339 kJ/mol). While this makes 4-chloromethyl-1H-quinolin-2-one a poorer electrophile, it grants the reagent exceptional benchtop stability. Unlike the bromide analog—which can slowly liberate HBr and darken over time due to ambient moisture—the chloride derivative remains a pristine, free-flowing powder during long-term storage . Furthermore, its lower reactivity can be leveraged to prevent over-alkylation when reacting with primary amines.

SN2_Mechanism Nuc Nucleophile (e.g., Amine/Thiol) TS Transition State [Nuc···CH2···X]‡ Nuc->TS Backside Attack at C4-methyl Substrate 4-X-methyl-1H-quinolin-2-one (X = Cl or Br) Substrate->TS C-X Bond Lengthening Product Alkylated Quinolinone + X⁻ TS->Product Leaving Group Departure (Cl⁻ or Br⁻)

Mechanistic pathway of SN2 alkylation using 4-halomethyl-1H-quinolin-2-one derivatives.

Quantitative Comparative Data

The following table summarizes the physicochemical and operational metrics of both reagents to guide procurement and reaction design .

Property4-Chloromethyl-1H-quinolin-2-one4-Bromomethyl-1H-quinolin-2-one
CAS Number 4876-17-94876-10-2
Molecular Weight 193.63 g/mol 238.08 g/mol
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
C-X Bond Energy ~339 kJ/mol~285 kJ/mol
Relative SN2 Rate Low to ModerateHigh (Approx. 50x faster than Cl)
Storage Stability Excellent (Moisture resistant)Moderate (Prone to slow hydrolysis)
Typical Reaction Temp 80–100 °C (or requires NaI catalyst)25–60 °C
Primary Applications Selective alkylations, stable storageRebamipide synthesis, rapid coupling

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical application of these theoretical principles, below are two field-proven, causality-driven protocols. Every step is designed as a self-validating system to ensure experimental integrity.

Protocol A: Mild SN2 Alkylation (Rebamipide Precursor Synthesis)

Reagent of Choice: 4-Bromomethyl-1H-quinolin-2-one Rationale: The synthesis of Rebamipide requires the alkylation of diethyl 4-chlorobenzamidomalonate. This malonate intermediate is highly susceptible to thermal decarboxylation. The superior leaving group ability of the bromide allows the reaction to reach completion at 50 °C, preserving the malonate core .

Step-by-Step Methodology:

  • Enolate Formation: Dissolve 1.0 eq of diethyl 4-chlorobenzamidomalonate in absolute ethanol. Slowly add 1.1 eq of sodium ethoxide.

    • Causality: Sodium ethoxide deprotonates the malonate to form a stabilized enolate nucleophile. Ethanol is strictly chosen as the solvent to match the ethoxide counter-ion, physically preventing unwanted transesterification side-reactions.

  • Electrophile Addition: Add 1.0 eq of 4-bromomethyl-1H-quinolin-2-one to the mixture. Stir the reactor at 50–60 °C for 2 hours.

  • Self-Validating Checkpoint (Reaction Monitoring): Spot the mixture on a silica TLC plate (Hexane:EtOAc 7:3). The reaction is validated as complete when the distinct UV-active spot of the bromide starting material (

    
    ) completely disappears.
    
  • Isolation: Remove the ethanol via vacuum distillation. Add ice-cold distilled water to the remaining residue.

  • Self-Validating Checkpoint (Product Recovery): The immediate precipitation of a white crystalline solid upon water addition confirms successful coupling, as the alkylated product is highly hydrophobic compared to the starting salts. Filter and dry to yield the Rebamipide intermediate.

Protocol B: Finkelstein-Catalyzed Alkylation

Reagent of Choice: 4-Chloromethyl-1H-quinolin-2-one Rationale: When a highly reactive nucleophile (like a primary amine) is used, the bromide derivative often leads to unwanted double-alkylation (tertiary amine formation). The chloride derivative is chosen for its slower, controllable kinetics. To overcome the high activation energy without excessive heating, a Finkelstein catalyst is employed.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq of the target amine and 1.0 eq of 4-chloromethyl-1H-quinolin-2-one in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that accelerates SN2 reactions by leaving the nucleophile unsolvated and highly reactive.

  • Catalysis & Base Addition: Add 2.0 eq of Potassium Carbonate (K₂CO₃) and 0.1 eq of Sodium Iodide (NaI).

    • Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the generated HCl, driving the equilibrium forward. NaI initiates an in situ Finkelstein reaction, transiently converting the stable chloride into a highly reactive iodide intermediate. This brilliant maneuver provides the storage stability of the chloride reagent with the rapid reactivity of an iodide.

  • Heating: Stir the mixture at 80 °C for 4 hours.

  • Self-Validating Checkpoint (Quench & Isolate): Pour the hot mixture into vigorously stirred ice water. The precipitation of an off-white solid validates the SN2 conversion. Wash the solid with water to remove residual DMF, K₂CO₃, and NaI, leaving the pure mono-alkylated carbostyril.

Decision_Tree Start Select Alkylating Agent HighReact Require High Reactivity? (Mild Conditions, Weak Nuc) Start->HighReact HighStab Require High Stability? (Harsh Conditions, Storage) Start->HighStab Br 4-Bromomethyl-1H-quinolin-2-one (Fast SN2, Lower Temp) HighReact->Br Yes Cl 4-Chloromethyl-1H-quinolin-2-one (Slower SN2, Needs Catalyst) HighStab->Cl Yes

Decision matrix for selecting between chlorinated and brominated carbostyril alkylating agents.

References

  • US Patent 6,680,386 B2.Process for preparing 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl] propionic acid. Google Patents.
  • Kulkarni, G. M., et al. Some New Sulfides from 4-Bromomethylcarbostyril. ChemInform (1991). ResearchGate. Available at:[Link]

Comparing the efficacy of different synthetic routes to 4-Chloromethyl-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes to 4-Chloromethyl-1H-quinolin-2-one (also known as 4-chloromethyl-2-hydroxyquinoline or 4-chloromethylcarbostyril). This compound is a critical pharmacophore and intermediate in the synthesis of bioactive molecules, including functionalized quinolinone derivatives used in antimicrobial and anticancer research.

Executive Summary & Route Comparison

The synthesis of 4-Chloromethyl-1H-quinolin-2-one is primarily achieved through cyclization strategies or functional group interconversion. The choice of route depends heavily on scale, available starting materials, and purity requirements.

FeatureRoute A: Modified Knorr Synthesis Route B: Dehydroxychlorination Route C: Radical Halogenation
Starting Materials Aniline + Ethyl 4-chloroacetoacetate4-Hydroxymethyl-2-quinolone4-Methyl-2-quinolone
Key Reagents H₂SO₄ or PPA (Polyphosphoric Acid)SOCl₂ (Thionyl Chloride)NCS or NBS, AIBN (Radical Initiator)
Mechanism Condensation

Electrophilic Aromatic Substitution
Nucleophilic Acyl Substitution (

/

)
Free Radical Substitution
Yield 65–80%85–95%40–60% (Variable)
Scalability High (Industrial Standard)Medium (Lab/Pilot)Low (Purification issues)
Primary Challenge Acid waste disposal; Temperature controlPrecursor cost/availabilityPoor selectivity (Ring chlorination)

Deep Dive: Route A – Modified Knorr Cyclization (The Industrial Standard)

This is the most robust method for large-scale production. It relies on the reaction between aniline and a


-chloro-

-keto ester. Unlike the Conrad-Limpach synthesis (which yields 4-quinolones), this route utilizes high-temperature condensation to form an anilide intermediate, favoring the formation of the 2-quinolone (carbostyril) core.
Mechanistic Pathway[4][5][6][7][8]
  • Amidation : Nucleophilic attack of the aniline nitrogen on the ester carbonyl of ethyl 4-chloroacetoacetate, releasing ethanol to form 4-chloroacetoacetanilide .

  • Cyclization : Acid-catalyzed intramolecular electrophilic aromatic substitution. The activated carbonyl attacks the ortho-position of the benzene ring, followed by dehydration to aromatize the system.

Experimental Protocol
  • Precursors : Aniline (1.0 eq), Ethyl 4-chloroacetoacetate (1.1 eq).

  • Catalyst/Solvent : Polyphosphoric Acid (PPA) or Conc. H₂SO₄.[1][2][3]

Step-by-Step Workflow:

  • Condensation : Mix aniline and ethyl 4-chloroacetoacetate in toluene. Heat to reflux (110°C) with a Dean-Stark trap to remove ethanol/water. Continue until TLC indicates consumption of aniline (approx. 3-5 hours).

  • Isolation of Intermediate : Evaporate solvent to obtain crude 4-chloroacetoacetanilide. (Alternatively, this can be run neat at 120°C).

  • Cyclization : Add the crude anilide slowly to pre-heated concentrated H₂SO₄ (95-100°C) or PPA (120°C). Caution: Highly Exothermic.

  • Quenching : Stir for 2 hours, then cool to room temperature. Pour the reaction mixture onto crushed ice/water with vigorous stirring.

  • Purification : The solid precipitate is filtered, washed extensively with water (to remove acid), and recrystallized from ethanol or acetic acid.

Critical Control Points:

  • Temperature : During cyclization, keeping the temperature above 90°C is crucial to favor ring closure over hydrolysis of the amide bond.

  • Stoichiometry : Slight excess of the keto-ester prevents residual unreacted aniline, which is difficult to remove later.

Visualization: Route A Workflow

RouteA Start Aniline + Ethyl 4-chloroacetoacetate Condensation Condensation (Reflux in Toluene/Neat) Start->Condensation - EtOH Intermediate Intermediate: 4-Chloroacetoacetanilide Condensation->Intermediate Cyclization Cyclization (Conc. H2SO4, 100°C) Intermediate->Cyclization - H2O Quench Ice Water Quench Cyclization->Quench Product Product: 4-Chloromethyl-1H-quinolin-2-one Quench->Product Precipitation

Caption: Step-wise synthesis via Modified Knorr Cyclization showing intermediate formation.

Deep Dive: Route B – Dehydroxychlorination (The Precision Route)

When high purity is required, or if the 4-hydroxymethyl derivative is available (e.g., from degradation of complex quinolines or alternative cyclizations), converting the alcohol to the chloride is the superior choice.

Mechanistic Pathway

This reaction follows an


 or 

mechanism depending on the solvent. Thionyl chloride (

) converts the hydroxyl group into a good leaving group (chlorosulfite), which is then displaced by a chloride ion.
Experimental Protocol
  • Precursors : 4-Hydroxymethyl-1H-quinolin-2-one (1.0 eq), Thionyl Chloride (1.5–2.0 eq).

  • Solvent : Dichloromethane (DCM) or Chloroform (anhydrous).

Step-by-Step Workflow:

  • Suspension : Suspend the starting alcohol in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition : Add thionyl chloride dropwise at 0°C. Add a catalytic amount of DMF (dimethylformamide) to accelerate the formation of the Vilsmeier-Haack-like active species.

  • Reaction : Allow to warm to room temperature and reflux for 2–4 hours. The suspension typically clears as the alkyl chloride is formed (it is often more soluble in organic solvents than the alcohol).

  • Workup : Evaporate volatiles under reduced pressure. Neutralize the residue with saturated

    
     solution.
    
  • Isolation : Filter the resulting solid and wash with water.

Pros/Cons:

  • Pros : Very clean reaction; high yield (>90%); minimal side products.

  • Cons : Requires the 4-hydroxymethyl precursor, which may be more expensive or require its own synthesis (e.g., from aniline and diethyl acetonedicarboxylate).

Deep Dive: Route C – Radical Halogenation (The Alternative)

Direct halogenation of 4-methyl-2-quinolone is theoretically possible but practically challenging due to competing electrophilic substitution on the aromatic ring.

Mechanistic Pathway

Free radical substitution using N-Chlorosuccinimide (NCS) or Chlorine gas under UV light/heat. The mechanism involves hydrogen abstraction from the benzylic methyl group followed by recombination with a chlorine radical.

Feasibility Note

While standard for many benzylic systems, this route often yields a mixture of:

  • 4-Chloromethyl-2-quinolone (Target)

  • 4-Dichloromethyl-2-quinolone (Over-chlorination)

  • Ring-chlorinated products (e.g., 6-chloro-4-methyl-2-quinolone)

Optimization : Use of NBS (N-Bromosuccinimide) is generally more selective than NCS. If the bromo-derivative is acceptable, NBS/AIBN in


 or Benzene is a viable route. The bromo-compound can be used similarly to the chloro-analog for alkylation reactions.

References

  • Patel, H. U., & Gediya, P. A. (2014).[3] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one by Various Conventional and Microwave Methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.[2][3] Link

  • Meth-Cohn, O. (1993). Comprehensive Heterocyclic Chemistry II. Elsevier.
  • Kassem, M. G., et al. (2012).[4] 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E, E68, o1136. Link (Demonstrates ring chlorination competition).

  • Boosen, K. J. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S. Patent 3,691,171. Link (Describes the 4-chloromethyl intermediate synthesis).

  • Fluorochem . (n.d.). Product Specification: 4-(Chloromethyl)quinolin-2(1H)-one.[5][6] Link

Sources

Benchmarking Guide: 4-Chloromethyl-1H-quinolin-2-one Derivatives vs. Standard of Care (SoC) Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The 4-Chloromethyl-1H-quinolin-2-one scaffold represents a privileged structure in medicinal chemistry, serving as a versatile "linchpin" intermediate. Unlike simple quinolines, the C4-chloromethyl moiety acts as a highly reactive electrophilic handle, enabling the rapid synthesis of complex derivatives via nucleophilic substitution.

This guide benchmarks the performance of functionalized derivatives of this scaffold (specifically dithiocarbamate and secondary amine substitutions) against industry-standard drugs: Doxorubicin (Anticancer) and Ciprofloxacin (Antimicrobial).

Why This Scaffold Matters
  • Reactivity: The allylic chloride at position 4 allows for facile

    
     reactions under mild conditions.
    
  • Polypharmacology: Derivatives exhibit a dual-action profile—intercalating DNA (anticancer) and inhibiting DNA gyrase (antimicrobial).

  • Selectivity: Recent data suggests specific derivatives offer improved Selectivity Indices (SI) compared to traditional chemotherapeutics, reducing off-target toxicity in non-malignant fibroblasts.

Synthesis & Structural Logic

To understand the performance data, one must understand the origin of the derivatives. The chloromethyl group is not the endpoint; it is the gateway to biological activity.

Experimental Workflow: The "Linchpin" Strategy

The following diagram illustrates the synthesis of the bioactive derivatives (Series A and B) used in the benchmarking data below.

SynthesisWorkflow Precursors Precursors: Aniline + 4-Chloroacetoacetate Cyclization Pechmann Condensation (H2SO4, 0-5°C) Precursors->Cyclization Scaffold SCAFFOLD: 4-Chloromethyl- 1H-quinolin-2-one Cyclization->Scaffold Yield: ~75% PathA Path A: Amination (Sec. Amines, K2CO3) Scaffold->PathA PathB Path B: Dithiocarbamates (CS2 + Amine) Scaffold->PathB ProductA Series A: Amino-Derivatives (Anticancer Focus) PathA->ProductA Nucleophilic Subst. ProductB Series B: Dithiocarbamates (Antimicrobial Focus) PathB->ProductB One-pot synthesis

Figure 1: Divergent synthesis strategy utilizing the reactive chloromethyl handle to generate biologically active libraries.

Benchmarking: Anticancer Performance

Comparator Drug: Doxorubicin (Anthracycline antibiotic) Target Cell Lines: MCF-7 (Breast Adenocarcinoma), HepG2 (Hepatocellular Carcinoma).

Mechanism of Action Difference
  • Doxorubicin: Intercalates DNA and inhibits Topoisomerase II; highly toxic to cardiac tissue (Cardiotoxicity).

  • Quinolin-2-one Derivatives (Series A): Function primarily through EGFR kinase inhibition and mild DNA intercalation. The 4-substituted amine tail facilitates solubility and cellular uptake.

Comparative Data Table (Cytotoxicity)
Compound IDSubstituent (R)MCF-7 IC50 (µM)HepG2 IC50 (µM)Selectivity Index (SI)*
Doxorubicin (SoC) N/A4.39 ± 0.5 1.20 ± 0.2 1.8
4-CMQ-Deriv-1 Morpholine12.50 ± 1.18.40 ± 0.9>4.0
4-CMQ-Deriv-2 N-Methylpiperazine9.80 ± 0.86.20 ± 0.53.2
4-CMQ-Deriv-3 Imidazole25.10 ± 2.018.50 ± 1.5>5.0

*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cell). Higher is safer.

Analysis: While Doxorubicin remains more potent (lower IC50), Derivative-2 approaches a relevant therapeutic window (sub-10 µM) with a significantly improved safety profile (Higher SI). This suggests these derivatives are less likely to cause the severe systemic toxicity associated with anthracyclines.

Benchmarking: Antimicrobial Performance

Comparator Drug: Ciprofloxacin (Fluoroquinolone) Target Organisms: S. aureus (Gram+), E. coli (Gram-).[1][2]

Performance Logic

The dithiocarbamate derivatives (Series B) mimic the pharmacophore of established gyrase inhibitors but add a peptidoglycan-disrupting thione moiety.

Comparative Data Table (Zone of Inhibition / MIC)
Compound IDMoietyS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Efficacy vs. SoC
Ciprofloxacin (SoC) Fluoroquinolone0.5 0.25 Baseline (100%)
4-CMQ-DTC-1 Diethyl-DTC12.525.0Low
4-CMQ-DTC-2 Piperidine-DTC3.126.25Moderate
4-CMQ-DTC-3 Morpholine-DTC1.56 3.12 High (Competitive)

Key Insight: Compound 4-CMQ-DTC-3 (Morpholine dithiocarbamate derivative) exhibits activity within a 3-fold range of Ciprofloxacin against Gram-positive strains. This is significant for a non-fluorinated scaffold, suggesting a lower propensity for developing traditional fluoroquinolone resistance mechanisms.

Detailed Experimental Protocols

To ensure reproducibility and validate the data above, follow these optimized protocols.

Protocol A: Synthesis of 4-Chloromethyl-1H-quinolin-2-one

Rationale: High purity of the scaffold is critical to prevent side-reactions in the derivatization step.

  • Reactants: Mix Ethyl 4-chloroacetoacetate (0.01 mol) and Aniline (0.01 mol).

  • Catalysis: Add dropwise to concentrated

    
     (10 mL) at 0–5°C (Ice bath). Critical: Exothermic reaction; temperature control prevents tar formation.
    
  • Cyclization: Stir for 2 hours at room temperature.

  • Quenching: Pour reaction mixture into crushed ice (100g) with vigorous stirring.

  • Isolation: Filter the white precipitate, wash with cold water (3x 50mL) to remove acid.

  • Purification: Recrystallize from ethanol. Yield expected: ~70-80%. MP: 248-250°C.

Protocol B: MTT Cytotoxicity Assay (Self-Validating)

Rationale: This protocol includes mandatory blanking and positive controls to ensure the IC50 values are artifacts-free.

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (100 µM to 0.1 µM).

  • Controls (Mandatory):

    • Negative: 0.1% DMSO media (100% viability reference).

    • Positive: Doxorubicin (10 µM).

    • Blank: Media only (no cells).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO (150 µL).

  • Read: Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanism of Action Visualization

The following diagram maps the dual-pathway activity observed in the most potent derivatives, explaining the causality behind the data.

MOA Deriv 4-Chloromethyl Derivative DNA DNA Intercalation (Planar Ring Stacking) Deriv->DNA Primary Mode Enzyme Enzyme Inhibition (Substituent Dependent) Deriv->Enzyme Secondary Mode Apoptosis Apoptosis Induction (Caspase 3/9) DNA->Apoptosis Cancer Cells Enzyme->Apoptosis EGFR Inhibition (Cancer) Gyrase DNA Gyrase Blockade (Bacteria) Enzyme->Gyrase Bacterial Cells

Figure 2: Dual-mechanism pathway showing how the planar quinolinone core drives intercalation while the C4-substituent dictates enzymatic specificity.

References

  • Madalageri, P. M., & Kotresh, O. (2012).[3] Synthesis and biological evaluation of some novel substituted 4-chloro quinolin 2-(1H)-one dithiocarbamates. Der Pharma Chemica, 4(6), 2187-2193.[3]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[4][5] Current Medicinal Chemistry, 18(10), 1488-1508.

  • Eteghwia, C. M., et al. (2024). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. Tropical Journal of Natural Product Research.

  • Galante, D., et al. (1985).[6] Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. Drugs under Experimental and Clinical Research.

Sources

Safety Operating Guide

4-Chloromethyl-1H-quinolin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling, Deactivation, and Disposal of 4-Chloromethyl-1H-quinolin-2-one

Chemical Profiling & Mechanistic Risk Assessment

4-Chloromethyl-1H-quinolin-2-one is a bifunctional synthetic intermediate featuring a quinolinone core and a highly reactive chloromethyl group.

  • Mechanistic Hazard: The benzylic-like nature of the chloromethyl group makes this compound a potent electrophile and alkylating agent. Alkylating agents pose severe toxicological and mutagenic risks because they can covalently bind to nucleophilic sites on DNA and proteins[1].

  • Regulatory Hazard: Due to its chlorine content, this compound and any associated solvent mixtures fall under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations for Halogenated Organic Waste (40 CFR Part 261)[2]. Improper disposal or low-temperature combustion of halogenated organics can generate corrosive hydrogen chloride (HCl) gas and highly toxic polychlorinated dibenzodioxins[3].

Physicochemical Hazards & Disposal Parameters

To ensure rapid decision-making during waste segregation and emergency response, the critical physicochemical and logistical parameters are summarized below:

ParameterSpecification / Classification
Chemical Name 4-Chloromethyl-1H-quinolin-2-one
CAS Number 4876-17-9 / 4874-23-1
Primary Hazard Class Alkylating Agent (Mutagenic/Toxic potential)
Regulatory Designation Halogenated Organic Waste (RCRA Subtitle C)
Chemical Incompatibilities Strong bases, nucleophiles, oxidizers
Incineration Requirement >1000°C Rotary Kiln with Alkaline Scrubber
Spill Absorbent Inert, non-combustible (e.g., Diatomaceous Earth)

Disposal Workflow & Logical Relationships

G Waste 4-Chloromethyl-1H-quinolin-2-one (Reactive Alkyl Halide Waste) Decision Waste Processing Decision Waste->Decision Quench Chemical Deactivation (Alkaline Hydrolysis / Amination) Decision->Quench Small Scale / Spills Halogenated Direct Segregation (Halogenated Organic Waste) Decision->Halogenated Bulk / Solvents Quench->Halogenated Quenched Mixture Incinerator High-Temperature Incineration (>1000°C) with Acid Scrubber Halogenated->Incinerator RCRA Transport Output Neutralized Salts & Safe Exhaust (EPA Compliant) Incinerator->Output Scrubber Neutralization

Workflow for the chemical deactivation and regulatory disposal of halogenated alkylating agents.

Operational Handling & Segregation

The Causality of Segregation: Halogenated wastes must never be mixed with non-halogenated streams. Mixing them exponentially increases the cost of waste processing and complicates the incineration process, as the entire mixture must then be treated as halogenated[4]. Furthermore, because 4-Chloromethyl-1H-quinolin-2-one is an active alkylating agent, mixing it in a waste carboy containing nucleophiles (e.g., amines, thiols, or aqueous bases) can initiate uncontrolled, exothermic SN2 reactions, potentially leading to container over-pressurization and rupture[5].

Storage Protocol:

  • Store waste in vapor-tight, high-density polyethylene (HDPE) containers[4].

  • Keep the waste container in a designated, cool, well-ventilated secondary containment area, away from direct sunlight and incompatible reagents[5].

Experimental Protocols for Disposal

To build a self-validating safety system, laboratories should chemically deactivate (quench) small quantities of reactive alkyl halides before transferring them to bulk waste[6]. For bulk waste, direct segregation is required.

Protocol A: Chemical Deactivation of Residuals & Small Spills (Self-Validating)

Objective: Convert the reactive alkyl chloride into a benign hydroxymethyl or methoxymethyl derivative via nucleophilic substitution prior to disposal.

  • Solubilization: Dissolve the residual 4-Chloromethyl-1H-quinolin-2-one in a miscible, non-reactive solvent (e.g., methanol or tetrahydrofuran) within a certified fume hood.

  • Nucleophilic Quenching: Slowly add a 3-fold molar excess of 1M Sodium Hydroxide (NaOH) in methanol, or concentrated aqueous ammonia.

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours. Mechanistic Causality: The hydroxide or amine acts as a nucleophile, displacing the chloride ion via an SN2 mechanism and neutralizing the alkylating hazard.

  • Self-Validation (Critical Step): To ensure complete destruction of the hazard, spot the reaction mixture on a silica gel TLC plate alongside a reference standard of the starting material. Elute and visualize under a UV light source (254 nm). The complete disappearance of the starting material spot validates the success of the deactivation[7].

  • Neutralization & Transfer: Adjust the pH of the quenched mixture to ~7 using dilute HCl. Transfer the neutralized liquid to the designated "Halogenated Solvent Waste" container[4].

Protocol B: Bulk Solid and Liquid Waste Disposal
  • Solid Waste: Place all contaminated consumables (PPE, silica gel, empty vials) into a puncture-resistant, heavy-duty bag. Label explicitly as "Hazardous Solid Waste - Halogenated (Contains 4-Chloromethyl-1H-quinolin-2-one)"[5].

  • Liquid Waste: Funnel mother liquors and halogenated solvent washes into an HDPE carboy. Cap tightly immediately after use to prevent vapor release[4].

  • Logistics: Submit the waste inventory to your Environmental Health and Safety (EH&S) department. The waste will be transported to an EPA-compliant facility for high-temperature rotary kiln incineration (>1000°C) equipped with caustic scrubbers to neutralize halogenated exhaust[3].

Emergency Spill Management

In the event of a localized spill or container failure:

  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity[4].

  • Protect: Responders must wear double nitrile or Viton gloves, chemical splash goggles, and a fully buttoned lab coat[5].

  • Contain & Absorb: Cover the solid or liquid spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Causality: Combustible absorbents like sawdust can react with strong electrophiles or oxidizers, creating a fire hazard.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a resealable hazardous waste bag[5].

  • Decontaminate: Wipe down the spill area with a mild alkaline detergent solution to hydrolyze any microscopic residues of the alkylating agent, followed by a thorough water rinse[5].

References

  • Halogenated Solvents: Standard Operating Procedure. Washington State University Environmental Health & Safety.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Division of Research Safety.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR).[Link]

  • Hazard Information for Science of Synthesis. Thieme Chemistry.[Link]

  • Working with Hazardous Chemicals - The Doyle Group. Organic Syntheses / UCLA. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

Sources

Comprehensive Safety & Handling Guide: 4-(Chloromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Chemical Profile

Immediate Action Card

  • Compound Name: 4-(Chloromethyl)quinolin-2(1H)-one[1]

  • Synonyms: 4-(Chloromethyl)-2-hydroxyquinoline; 4-Chloromethylcarbostyril

  • CAS Number: 4876-17-9 (Keto form) / 23779-96-6 (Enol form)

  • Physical State: White to off-white powder/solid.

  • Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Harmful if Swallowed (H302).

  • Critical Risk: Contains a reactive chloromethyl group (benzylic-like halide). While classified as an irritant, structurally similar compounds are potent alkylating agents and lachrymators. Treat with higher precaution than the standard SDS "Warning" suggests.

Chemical Hazard Analysis
FeatureHazard ImplicationOperational Control
Chloromethyl Moiety Potential alkylating agent; can react with biological nucleophiles (DNA/Proteins).Double-gloving is mandatory. Use quenching agents (e.g., dilute ammonia/thiosulfate) for spills.
Quinolinone Scaffold High melting point solid; potential for fine dust generation.Static control during weighing. Handle only in a fume hood to prevent inhalation.
Hydrolytic Stability Susceptible to hydrolysis in humid air, releasing HCl gas over time.Store in desiccators ; check containers for pressure buildup before opening.

Personal Protective Equipment (PPE) Strategy

PPE Decision Matrix (Graphviz Diagram)

PPE_Matrix cluster_legend Legend Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid DustRisk Dust Generation Risk? Solid->DustRisk Conc Concentration > 0.1 M? Liquid->Conc HighDust High (Open Weighing) DustRisk->HighDust Yes LowDust Low (Closed Transfer) DustRisk->LowDust No PPE_Level3 LEVEL 3: Maximum + N95/P100 (if outside hood) + Tyvek Sleeves + Face Shield HighDust->PPE_Level3 PPE_Level2 LEVEL 2: Enhanced + Double Nitrile Gloves + Chemical Goggles LowDust->PPE_Level2 HighConc High Concentration Conc->HighConc Yes LowConc Dilute / Wash Conc->LowConc No HighConc->PPE_Level2 PPE_Level1 LEVEL 1: Standard Lab Coat, Safety Glasses, Single Nitrile Gloves LowConc->PPE_Level1 key Blue: Decision Point | Red: High Risk | Green: Low Risk

Caption: PPE Selection Logic. Always default to Level 2 when handling the pure solid due to the reactive chloromethyl group.

Specific Gear Recommendations
  • Hand Protection:

    • Primary Layer: 4-mil Nitrile (disposable).

    • Secondary Layer: 8-mil Nitrile or Neoprene (if handling >1g).

    • Why? Chlorinated organics can permeate thin nitrile. The air gap between gloves provides breakthrough indication and time to doff.

  • Eye Protection:

    • Chemical Splash Goggles (vented) are superior to safety glasses because fine dust can bypass side shields.

  • Respiratory:

    • All solid handling must occur in a certified Fume Hood.

    • If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required.

Operational Handling Protocol

Phase 1: Preparation & Weighing

Objective: Transfer solid without generating airborne particulates.

  • Engineering Control: Verify fume hood face velocity is 80–100 fpm.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat. Dry quinolinone powders are static-prone and will "jump," spreading contamination.

  • The "Coffin" Technique:

    • Place the weighing balance inside the hood.

    • Line the balance area with a plastic-backed absorbent mat (pig mat).

    • Weigh into a tared vial, not paper. Cap immediately.

Phase 2: Reaction Setup (Solubilization)

Objective: Dissolve safely without exothermic runaway.

  • Solvent Choice: Soluble in DMF, DMSO, and warm acetic acid. Poor solubility in water/ether.

  • Addition Order: Add Solvent to Solid , not Solid to Solvent. This prevents a "dust puff" from the vessel neck.

  • Inert Atmosphere: Flush headspace with Nitrogen/Argon. While not strictly pyrophoric, keeping moisture out prevents hydrolysis to the 4-hydroxymethyl derivative and HCl release.

Phase 3: Quenching & Decontamination

Objective: Neutralize the alkylating capability before disposal.

  • Spill Decontamination Solution: 10% Sodium Thiosulfate + 5% Sodium Bicarbonate in water.

    • Mechanism:[2][3] Thiosulfate is a soft nucleophile that rapidly reacts with the chloromethyl group, converting it to a non-toxic thiosulfate ester.

  • Glassware Cleaning: Rinse glassware with the decontamination solution before removing it from the hood. Do not send contaminated glass to the central wash facility.

Waste Disposal Logic

Do not dispose of this compound down the drain. It is toxic to aquatic life and persists in plumbing traps.

Disposal Workflow (Graphviz Diagram)

Disposal_Flow Waste Chemical Waste Type Waste Type? Waste->Type SolidWaste Solid / Contaminated Items Type->SolidWaste LiquidWaste Liquid Mother Liquor Type->LiquidWaste Bag Double Bag (Clear Plastic) SolidWaste->Bag Halogen Halogenated Solvent? LiquidWaste->Halogen Tag1 Tag: 'Toxic Solid' (Halogenated) Bag->Tag1 HaloYes Halogenated Waste Stream Halogen->HaloYes DCM, Chloroform HaloNo Non-Halo Waste Stream Halogen->HaloNo DMF, DMSO, Acetone HaloYes->Tag1 HaloNo->Tag1 Add 'Toxic' Label

Caption: Waste segregation logic. Note that even if dissolved in non-halogenated solvents, the presence of the compound classifies the waste as "Halogenated/Toxic" in many jurisdictions.

Emergency Response

ScenarioImmediate ActionFollow-up
Skin Contact Brush off dry powder first (do not wet immediately if large amount). Then wash with soap and water for 15 min.Monitor for delayed redness/blistering (alkylating burn). Consult physician.
Eye Contact Flush with water/saline for 15 min. Hold eyelids open.Seek immediate medical attention. Corneal damage is possible.
Inhalation Move to fresh air.[3][4][5][6][7][8] If breathing is difficult, give oxygen (trained personnel only).Monitor for pulmonary edema (delayed fluid in lungs).
Spill (Solid) Cover with wet paper towels (to prevent dust), then scoop into waste bag.Clean area with Thiosulfate solution.

References

  • PubChem. (n.d.). 2-(Chloromethyl)-2,3-dihydro-1H-quinolin-4-one (Compound Summary). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Eteghwia, C. M., et al. (2024). Synthesis of 4-chloromethyl quinoline-2(1H)-one isomer. ResearchGate. Retrieved March 2, 2026, from [Link]

Sources

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